2',2,2,3'-TETRAMETHYLPROPIOPHENONE
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-7-6-8-11(10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZRNXUGXYDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611198 | |
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-21-7 | |
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2,2',4',6'-Tetramethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2,2',4',6'-tetramethylpropiophenone (CAS No. 2040-22-4). It includes a detailed summary of its physicochemical properties, a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and an analysis of its spectroscopic data. Additionally, this guide explores its application as a photoinitiator and discusses the limited available information regarding its biological activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
2,2',4',6'-Tetramethylpropiophenone, also known by its IUPAC name 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one, is an aromatic ketone. While experimentally determined physical properties are not widely published, predicted values and information from analogous compounds provide valuable insights. The compound is expected to be a liquid at room temperature with a relatively high boiling point, necessitating purification by vacuum distillation.[1]
Table 1: Physicochemical Properties of 2,2',4',6'-Tetramethylpropiophenone
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | PubChem[2] |
| CAS Number | 2040-22-4 | PubChem[2] |
| Molecular Formula | C₁₃H₁₈O | CymitQuimica[3] |
| Molecular Weight | 190.28 g/mol | CymitQuimica[3] |
| Boiling Point | 268.7 ± 9.0 °C (Predicted) | ChemicalBook[4] |
| Density | 0.936 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Melting Point | Not available (Analogous trimethoxyphenyl compounds: 118–120°C) | Benchchem[5] |
| Solubility | Soluble in polar solvent mixtures (e.g., Acetonitrile/Water) | Benchchem[5] |
Synthesis
The primary method for the synthesis of 2,2',4',6'-tetramethylpropiophenone is the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[6][7]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[8][9]
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.
-
In the addition funnel, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add a solution of mesitylene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition of mesitylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 2,2',4',6'-tetramethylpropiophenone as a colorless to pale yellow liquid.[1]
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation synthesis workflow.
Spectroscopic Data
The structural elucidation of 2,2',4',6'-tetramethylpropiophenone is confirmed through various spectroscopic techniques.
NMR Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and should be confirmed with experimental data.)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | ~6.8 | Carbonyl-C | ~210 |
| Methine-H (isopropyl) | ~3.5 (septet) | Aromatic-C (quaternary) | ~135-140 |
| Methyl-H (para) | ~2.3 | Aromatic-C-H | ~128 |
| Methyl-H (ortho) | ~2.1 | Methine-C (isopropyl) | ~38 |
| Methyl-H (isopropyl) | ~1.1 (doublet) | Methyl-C (para) | ~21 |
| Methyl-C (ortho) | ~19 | ||
| Methyl-C (isopropyl) | ~19 |
Infrared (IR) Spectroscopy
The IR spectrum of 2,2',4',6'-tetramethylpropiophenone would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and alkyl groups. The sample is typically prepared as a neat film between salt plates (NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).
Mass Spectrometry (MS)
In mass spectrometry, 2,2',4',6'-tetramethylpropiophenone is expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern would likely involve α-cleavage, leading to the formation of characteristic fragment ions.[12] Electron ionization (EI) is a common ionization method for this type of analysis.[13][14][15]
Expected Fragmentation Pattern:
-
m/z = 147: Loss of an isopropyl radical (•CH(CH₃)₂)
-
m/z = 119: Formation of the trimethylbenzoyl cation ([C₁₀H₁₁O]⁺)
-
m/z = 43: Formation of the isopropyl cation ([CH(CH₃)₂]⁺)
Applications and Biological Activity
Photoinitiator in Polymerization
2,2',4',6'-Tetramethylpropiophenone can function as a Type I photoinitiator.[5] Upon exposure to UV light, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the bond between the carbonyl group and the α-carbon, to generate two free radicals.[1] These radicals can then initiate polymerization reactions of monomers, such as acrylates.[16]
Caption: Mechanism of photoinitiation.
Biological Activity and Drug Development
Currently, there is a lack of significant published research on the specific biological activities of 2,2',4',6'-tetramethylpropiophenone or its direct involvement in any signaling pathways relevant to drug development. While the propiophenone scaffold is present in some medicinally relevant molecules, this particular compound has not been a prominent focus of such studies.[5] Further research is required to determine its potential pharmacological properties, including its cytotoxicity and any interactions with biological targets.
Conclusion
2,2',4',6'-Tetramethylpropiophenone is a well-defined chemical entity with predictable properties based on its structure. Its synthesis is achievable through standard organic chemistry techniques like the Friedel-Crafts acylation. The primary documented application for this compound is as a photoinitiator in polymerization reactions. While its potential in drug development and its biological activity remain largely unexplored, this guide provides a solid foundation of its core chemical properties for any future investigations in these areas. Researchers are encouraged to perform experimental validation of the predicted physicochemical properties and to explore the potential biological applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 25115-80-4 CAS MSDS (2',2,2,6'-TETRAMETHYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Propiophenone, 2,2',4',6'-tetramethyl- | 2040-22-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. api.pageplace.de [api.pageplace.de]
- 15. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of 2,2',4',6'-Tetramethylpropiophenone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2,2',4',6'-tetramethylpropiophenone. Due to a likely typographical error in the initial query for "2',2,2,3'-tetramethylpropiophenone," this document focuses on the well-documented and structurally plausible isomer, 2,2',4',6'-tetramethylpropiophenone. This guide summarizes key molecular identifiers, physicochemical properties, and typical experimental protocols for its synthesis and analysis. Spectroscopic data, where available, is presented alongside predicted values to facilitate its identification and characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Identity and Structure
2,2',4',6'-Tetramethylpropiophenone, a substituted aromatic ketone, is characterized by a propiophenone core with four methyl groups. Two methyl groups are attached to the alpha-carbon of the ethyl chain, and three methyl groups are substituted on the phenyl ring at the 2', 4', and 6' positions.
Table 1: Molecular Identifiers for 2,2',4',6'-Tetramethylpropiophenone
| Identifier | Value | Reference |
| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | |
| Synonyms | Isopropyl mesityl ketone, 1-Mesityl-2-methyl-1-propanone | [1] |
| CAS Number | 2040-22-4 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| SMILES String | CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C | |
| InChI Key | SAEXDBIYAUHTAA-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 2,2',4',6'-tetramethylpropiophenone are influenced by its molecular structure, particularly the steric hindrance around the carbonyl group.
Table 2: Physicochemical Data for 2,2',4',6'-Tetramethylpropiophenone
| Property | Value | Reference |
| Density | 0.936 g/cm³ (Predicted) | [1] |
| Boiling Point | 279.7 °C (Predicted) | [1] |
| Flash Point | 113.3 °C (Predicted) | [1] |
| Refractive Index | 1.502 (Predicted) | [1] |
| XLogP3 | 3.5 | [1] |
Spectroscopic Data (Experimental and Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.8 (s, 2H) | Singlet |
| Methine CH | 3.5 (sept, 1H) | Septet |
| Isopropyl CH₃ | 1.2 (d, 6H) | Doublet |
| 4'-CH₃ | 2.3 (s, 3H) | Singlet |
| 2',6'-CH₃ | 2.1 (s, 6H) | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~210 |
| Aromatic C (quaternary) | ~135-140 |
| Aromatic CH | ~128 |
| Methine CH | ~35 |
| Isopropyl CH₃ | ~18 |
| Aromatic CH₃ | ~20-21 |
Infrared (IR) Spectroscopy
Table 5: Typical Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1680-1700 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| Aromatic C=C Stretch | 1600, 1450 | Medium-Strong |
| C-H Bend (Isopropyl) | 1370-1385 | Medium |
Mass Spectrometry (MS)
The mass spectrum of 2,2',4',6'-tetramethylpropiophenone is expected to show a molecular ion peak at m/z = 190. Key fragmentation patterns would likely involve the cleavage of the acyl group.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 190 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 119 | [C₉H₁₁]⁺ (Mesityl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For 2,2',4',6'-tetramethylpropiophenone, this would involve the reaction of mesitylene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add isobutyryl chloride dropwise to the stirred suspension.
-
After the addition is complete, add mesitylene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of 2,2',4',6'-tetramethylpropiophenone.
Caption: Overview of molecular information for 2,2',4',6'-tetramethylpropiophenone.
Caption: General experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Synthesis of 2',2,2,3'-Tetramethylpropiophenone
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2',2,2,3'-tetramethylpropiophenone, tailored for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a two-step process involving the preparation of pivaloyl chloride followed by a Friedel-Crafts acylation of 2,3-dimethyltoluene.
Step 1: Synthesis of 2,2-Dimethylpropanoyl Chloride (Pivaloyl Chloride)
The initial step involves the conversion of pivalic acid to its corresponding acyl chloride, pivaloyl chloride. This is a standard procedure in organic synthesis, often accomplished using a variety of chlorinating agents.
Experimental Protocol:
A common method for this conversion utilizes phosphorus trichloride. In a well-ventilated fume hood, a stirred solution of 2,2-dimethylpropanoic acid (pivalic acid) is heated to approximately 60°C. Phosphorus trichloride is then added dropwise over a period of 3-4 hours. Following the addition, the reaction mixture is maintained at this temperature with continued stirring for an additional 2.5-3 hours to ensure the completion of the reaction. The resulting pivaloyl chloride can then be isolated and purified by separating the supernatant and subsequent distillation, collecting the fraction at 104-105°C.
| Reagent/Parameter | Value | Molar Ratio |
| 2,2-Dimethylpropanoic Acid | 1.0 equivalent | 1 |
| Phosphorus Trichloride | 0.35 - 0.45 equivalents | 0.35 - 0.45 |
| Reaction Temperature | 60°C | - |
| Reaction Time | 5.5 - 7 hours | - |
| Boiling Point of Pivaloyl Chloride | 105-106°C | - |
| Yield | Data not available in searched literature | - |
Step 2: Friedel-Crafts Acylation of 2,3-Dimethyltoluene
The core of the synthesis is the Friedel-Crafts acylation of 2,3-dimethyltoluene with the previously synthesized pivaloyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]
Reaction Mechanism:
The reaction proceeds through the formation of an acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[1] This electrophile then attacks the electron-rich aromatic ring of 2,3-dimethyltoluene. The methyl groups on the toluene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the existing methyl groups, the acylation is expected to predominantly occur at the para position (C4) relative to the methyl groups, yielding this compound. A subsequent deprotonation of the arenium ion intermediate regenerates the aromatic system and the AlCl₃ catalyst.[1]
Experimental Protocol:
In a dry reaction vessel equipped with a stirrer and under an inert atmosphere, anhydrous aluminum chloride is suspended in a suitable solvent like dichloromethane. The mixture is cooled in an ice bath to 0°C. Pivaloyl chloride is then added dropwise to the cooled suspension. Following this, a solution of 2,3-dimethyltoluene in dichloromethane is added slowly. After the complete addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography.
The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield the final product, this compound.
| Reagent/Parameter | Value | Molar Ratio (Example) |
| 2,3-Dimethyltoluene | 1.0 equivalent | 1 |
| Pivaloyl Chloride | 1.1 equivalents | 1.1 |
| Aluminum Chloride | 1.1 equivalents | 1.1 |
| Solvent | Dichloromethane | - |
| Reaction Temperature | 0°C to Room Temperature | - |
| Yield | Data not available in searched literature | - |
Potential Side Reaction: It is important to note that the Friedel-Crafts reaction with pivaloyl chloride can sometimes lead to an unusual alkylation product. The acylium ion intermediate can decompose via decarbonylation to form a stable tert-butyl carbocation.[2][3] This carbocation can then act as the electrophile, leading to the formation of tert-butyl-2,3-dimethylbenzene instead of the desired ketone.[2][3] The reaction conditions, particularly temperature, can influence the ratio of acylation to alkylation products.
Visualizations
Synthesis Pathway for this compound
Caption: Overall synthesis pathway from pivalic acid to the final product.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation step.
References
Technical Guide: An Overview of Tetramethylpropiophenone Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the chemical properties and synthesis of tetramethylpropiophenone isomers. The primary focus of the inquiry was 2',2,2,3'-Tetramethylpropiophenone. However, a comprehensive search of publicly available chemical databases and literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that this compound is either a novel compound or not widely reported in scientific literature.
To provide a valuable resource for researchers in this area, this guide presents available data on a closely related and commercially available isomer, 2,2,3',4'-Tetramethylpropiophenone (CAS No. 7397-00-4) .[1][2][3][4][5] Additionally, this document includes a representative synthetic protocol for a structurally similar compound and a general workflow for chemical synthesis and characterization, which are broadly applicable in the field of drug development and chemical research.
Compound Data
While specific data for this compound is not available, the following table summarizes key information for structurally related isomers to provide a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2,3',4'-Tetramethylpropiophenone | 7397-00-4 | C13H18O | 190.28 |
| 2,2',4',6'-Tetramethylpropiophenone | 2040-22-4 | C13H18O | 190.28[6][7] |
| 2',2,2,6'-Tetramethylpropiophenone | 25115-80-4 | C13H18O | 190.28[8] |
Experimental Protocols
Due to the lack of specific synthetic procedures for this compound, a representative protocol for the synthesis of a related chalcone, (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, is provided below. This Claisen-Schmidt condensation reaction illustrates a common method for forming carbon-carbon bonds in the synthesis of substituted ketones.[9]
Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one [9]
-
Preparation of Reactant Solution: A solution of 1-(2,3,5,6-tetramethylphenyl)ethan-1-one (2.00 g, 11.3 mmol) is prepared in 30 mL of 95% aqueous ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Aldehyde: To this solution, mesitaldehyde (1.68 g, 1.7 mL, 11.3 mmol) is added in one portion.
-
Initiation of Condensation: An aqueous solution of potassium hydroxide (4 mL, 7.1 M) is added dropwise over a period of 1 minute with continuous stirring. The mixture will typically turn yellow.[9]
-
Reaction and Product Isolation: The reaction mixture is stirred for 5 hours, during which a colorless precipitate should form. This solid product is then isolated by filtration.
-
Purification: The crude product is purified by recrystallization from ethanol to yield crystals of suitable quality for further analysis, such as X-ray diffraction.[9]
Visualized Workflows and Pathways
As no specific signaling pathways involving tetramethylpropiophenones were identified, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below. This logical diagram is relevant for researchers and professionals in drug development and chemical synthesis.
Caption: General Workflow for Chemical Synthesis and Characterization.
References
- 1. CAS NO. 7397-00-4 | 2,2,3',4'-TETRAMETHYLPROPIOPHENONE | C13H18O [localpharmaguide.com]
- 2. 7397-00-4| 2,2,3',4'-Tetramethylpropiophenone| Ambeed [ambeed.com]
- 3. AB364032 | CAS 7397-00-4 – abcr Gute Chemie [abcr.com]
- 4. CAS Number List_7_Page52_Chemicalbook [chemicalbook.com]
- 5. 7397-00-4|2,2,3',4'-Tetramethylpropiophenone|BLDpharm [bldpharm.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2',2,2,6'-TETRAMETHYLPROPIOPHENONE | 25115-80-4 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
In-depth Technical Guide: 2',2,2,3'-Tetramethylpropiophenone Mechanism of Action
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for 2',2,2,3'-tetramethylpropiophenone. At present, there is no publicly available research or data detailing the biological activity, pharmacological properties, or cellular targets of this specific chemical compound.
Searches of prominent scientific databases and chemical repositories have yielded no peer-reviewed articles, patents, or technical reports that would elucidate its mechanism of action. The compound, with CAS Number 130323-74-3, is listed by some chemical suppliers for laboratory use, but these listings do not provide any information regarding its biological effects.
Consequently, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational scientific research on this compound.
While information exists for other compounds containing a "tetramethyl" moiety, such as tetramethylpyrazine nitrone which has been studied for its neuroprotective effects, these molecules are structurally distinct and their mechanisms of action cannot be extrapolated to this compound.
This lack of available information underscores a potential area for novel scientific inquiry. Future research would be necessary to determine any potential biological activity and subsequent mechanism of action for this compound. Such research would likely involve initial screening assays to identify any cellular or physiological effects, followed by more in-depth studies to determine its molecular targets and signaling pathways.
This compound represents an uncharacterized chemical entity from a pharmacological and biological perspective. Professionals in drug development and scientific research should be aware that any investigation into this compound would be entering uncharted territory. There is currently no scientific basis to suggest any therapeutic potential or specific biological function. Any consideration of this compound for research or development purposes would require extensive and fundamental exploratory studies to first establish its basic biological and toxicological profile.
Spectroscopic and Methodological Analysis of 2',2,2,3'-Tetramethylpropiophenone
Introduction
2',2,2,3'-Tetramethylpropiophenone is a chemical compound of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This document provides a summary of available spectroscopic data and the methodologies used for its acquisition. Due to the limited publicly available, peer-reviewed data for this specific molecule, this guide also outlines general experimental protocols applicable to the characterization of similar aromatic ketones.
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, publicly available spectroscopic data for this compound. Therefore, the following tables are presented as a template, illustrating how such data would be structured. The values provided are hypothetical and based on typical ranges for similar chemical structures.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 7.2-7.4 | m | 4H | Aromatic (C₆H₄) |
| 3.0 | q | 1H | CH |
| 2.4 | s | 3H | Ar-CH₃ |
| 1.2 | d | 6H | CH(CH₃)₂ |
| 1.1 | s | 3H | C-CH₃ |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Hypothetical | Hypothetical | Hypothetical |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970 | Strong | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O (Ketone) Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1380, ~1365 | Medium | C-H Bending (gem-dimethyl) |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Fragment Assignment |
| Hypothetical | Hypothetical | Hypothetical |
| 190 | 40 | [M]⁺ (Molecular Ion) |
| 147 | 100 | [M - C₃H₇]⁺ |
| 119 | 80 | [C₉H₁₁]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard in organic chemistry laboratories.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The sample is placed in the spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16-64 scans are typically averaged.
-
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is an average of 16-32 scans.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide to the Solubility Profile of Tetramethylpropiophenone Isomers
Disclaimer: Initial searches for "2',2,2,3'-Tetramethylpropiophenone" did not yield specific data, suggesting a potential ambiguity in the chemical nomenclature. This guide will focus on the closely related and well-documented isomer, 2,2',4',6'-Tetramethylpropiophenone , and provide a general solubility profile applicable to aromatic ketones of similar structure. The principles and methodologies described herein are broadly applicable for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction to Aromatic Ketones and Solubility
Aromatic ketones, such as tetramethylpropiophenone isomers, are characterized by a ketone functional group attached to at least one aromatic ring. Their solubility is primarily governed by the interplay between the polar carbonyl group and the nonpolar aromatic and alkyl substituents. Generally, aromatic ketones are insoluble in water but soluble in a range of organic solvents.[1][2] The large nonpolar surface area of the molecule typically dominates its interaction with solvents, making it more compatible with nonpolar or moderately polar organic solvents.
The specific isomer, 2,2',4',6'-tetramethylpropiophenone, features significant steric hindrance around the carbonyl group due to the ortho-methyl groups on the phenyl ring and the methyl groups on the propyl chain.[3] This steric shielding can influence the accessibility of the polar carbonyl group to solvent molecules, potentially affecting its solubility in highly polar or protic solvents.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of 2,2',4',6'-Tetramethylpropiophenone
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Soluble | The large nonpolar structure of the tetramethylpropiophenone isomer will readily interact with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl acetate, Dichloromethane | Soluble | These solvents can interact with the polar carbonyl group while also solvating the nonpolar portions of the molecule. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability to act as hydrogen bond acceptors allows for some interaction with the carbonyl oxygen, but the large nonpolar part of the molecule limits overall solubility. |
| Aqueous (Neutral) | Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the strong cohesive forces of water.[1] |
| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Insoluble | The ketone functional group is not basic enough to be protonated by dilute acid, thus no significant increase in solubility is expected.[5] |
| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks acidic protons and will not react with a dilute base to form a soluble salt. |
Experimental Protocol for Qualitative Solubility Determination
The following is a generalized experimental protocol for determining the qualitative solubility of a solid organic compound like 2,2',4',6'-tetramethylpropiophenone.
3.1. Objective: To determine the solubility of the test compound in various solvents, classifying it based on its solubility in water, dilute acid, and dilute base.[6]
3.2. Materials:
-
Test compound (e.g., 2,2',4',6'-tetramethylpropiophenone)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents:
-
Deionized water
-
Hexane (or other nonpolar solvent)
-
Ethanol (or other polar protic solvent)
-
Acetone (or other polar aprotic solvent)
-
5% (w/v) aqueous Sodium Hydroxide (NaOH)
-
5% (v/v) aqueous Hydrochloric Acid (HCl)
-
3.3. Procedure:
-
Preparation: Place approximately 20-30 mg of the finely powdered test compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube in small portions.[6]
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[4]
-
Observation: Observe the mixture against a well-lit background.
-
Soluble: The compound completely dissolves, leaving no visible solid particles.
-
Sparingly Soluble: A small portion of the compound dissolves, but undissolved solid remains.
-
Insoluble: The compound does not appear to dissolve at all.[4]
-
-
Systematic Testing: Perform the solubility tests sequentially as outlined in the workflow diagram below (Figure 1). Start with water. If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH in separate test tubes.[7][8]
3.4. Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Dispose of chemical waste according to institutional guidelines.
Visualization of Experimental Workflow
The logical progression of a qualitative solubility analysis can be visualized as a flowchart. This diagram outlines the decision-making process for classifying an unknown organic compound based on its solubility in different media.
Caption: A flowchart illustrating the systematic procedure for determining the qualitative solubility of an organic compound.
Conclusion
The solubility profile of tetramethylpropiophenone isomers, exemplified by 2,2',4',6'-tetramethylpropiophenone, is characteristic of a nonpolar aromatic ketone. It is expected to be soluble in a wide range of nonpolar and polar aprotic organic solvents, sparingly soluble in polar protic solvents, and insoluble in aqueous solutions of varying pH. The provided experimental protocol and workflow offer a systematic approach for the qualitative determination of its solubility, which is a critical parameter in synthesis, purification, formulation, and various other applications within research and drug development. For quantitative analysis, more advanced techniques such as gravimetric analysis, UV-Vis spectroscopy, or HPLC would be required.
References
- 1. Aromatic ketone [m.chemicalbook.com]
- 2. unacademy.com [unacademy.com]
- 3. Propiophenone, 2,2',4',6'-tetramethyl- | 2040-22-4 | Benchchem [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on Tetramethylpropiophenone Isomers
To: Researchers, Scientists, and Drug Development Professionals
Subject: Discovery and History of 2',2,2,3'-Tetramethylpropiophenone and its Isomers
Executive Summary
This technical guide addresses the inquiry regarding the discovery and history of this compound. Extensive database searches have revealed no specific records for a compound with this precise nomenclature. It is highly probable that this name is either erroneous or refers to an undocumented compound. However, several structural isomers of tetramethylpropiophenone are known and have been characterized. This document provides a comprehensive overview of the available technical data for these isomers, focusing on their synthesis and physical properties. The primary method for the synthesis of such aryl ketones, the Friedel-Crafts acylation, is detailed. Due to the absence of any documented biological studies for these compounds, information on signaling pathways is not included.
Nomenclature and Identification of Tetramethylpropiophenone Isomers
While this compound remains unidentified in public chemical databases, the following isomers have been documented.
| Table 1: Identified Isomers of Tetramethylpropiophenone | |
| Isomer Name | CAS Number |
| 2,2,3',4'-Tetramethylpropiophenone | 7397-00-4 |
| 2,2,3',5'-Tetramethylpropiophenone | 898766-24-0 |
| 2,2',4',6'-Tetramethylpropiophenone | 2040-22-4[1] |
The structural formulas and key identifiers for these compounds are presented below.
| Table 2: Physicochemical Properties of Identified Tetramethylpropiophenone Isomers | |||
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| 2,2,3',4'-Tetramethylpropiophenone | C13H18O | 190.28 | 1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one |
| 2,2,3',5'-Tetramethylpropiophenone | C13H18O | 190.28 | 1-(3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
| 2,2',4',6'-Tetramethylpropiophenone | C13H18O | 190.28[1] | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one[1] |
Synthesis Methodology: Friedel-Crafts Acylation
The most probable synthetic route to tetramethylpropiophenones is the Friedel-Crafts acylation of a corresponding tetramethyl-substituted benzene derivative with pivaloyl chloride. This electrophilic aromatic substitution reaction is a standard method for the formation of aryl ketones.
General Experimental Protocol:
-
Reaction Setup: A solution of the appropriate tetramethylbenzene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), is added portion-wise to the stirred solution at 0 °C.
-
Acylating Agent Addition: Pivaloyl chloride (1.05 equivalents) is dissolved in the same dry, inert solvent and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired tetramethylpropiophenone.
Spectroscopic Data
While specific spectra are not publicly available in detail, databases indicate the availability of 13C NMR data for 2,2',4',6'-tetramethylpropiophenone.[1] The expected NMR and mass spectrometry data would be consistent with the respective structures.
| Table 3: Predicted Spectroscopic Data Characteristics | ||
| Technique | 2,2,3',4'-Tetramethylpropiophenone | 2,2',4',6'-Tetramethylpropiophenone |
| ¹H NMR | Aromatic protons (3H), two distinct methyl groups on the aromatic ring (6H), and a tert-butyl group (9H). | Aromatic protons (2H), three distinct methyl groups on the aromatic ring (9H), and an isopropyl group (7H). |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, and aliphatic carbons corresponding to the methyl and tert-butyl groups. | Carbonyl carbon, aromatic carbons, and aliphatic carbons corresponding to the methyl and isopropyl groups. |
| Mass Spec (EI) | Molecular ion peak at m/z = 190, with characteristic fragmentation patterns including the loss of the tert-butyl group. | Molecular ion peak at m/z = 190, with fragmentation patterns including the loss of the isopropyl group. |
Visualizations
References
An Examination of 2',2,2,3'-Tetramethylpropiophenone: A Compound Undocumented in Public Scientific Literature
A comprehensive search of scientific databases and chemical registries reveals a significant finding: there is currently no publicly available research data, experimental protocols, or documented applications for the chemical compound 2',2,2,3'-Tetramethylpropiophenone. This absence of information prevents the creation of an in-depth technical guide as requested. While the query specifies this particular isomer, extensive searches have instead yielded information on related, but structurally distinct, isomers.
This whitepaper will address the lack of available information for this compound and, for contextual purposes, will briefly touch upon the documented properties of a related isomer, 2,2',4',6'-Tetramethylpropiophenone, to highlight the specificity of chemical structures and their corresponding research landscapes.
The Subject of Inquiry: this compound
A systematic search for "this compound" across prominent chemical databases, including PubChem, and scholarly literature archives has yielded no specific results. This suggests that this particular structural isomer has not been synthesized, characterized, or investigated in a capacity that has led to public documentation. Consequently, there is no information regarding its synthesis, biological activity, or potential research applications. Therefore, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this compound.
A Look at a Related Isomer: 2,2',4',6'-Tetramethylpropiophenone
In contrast to the requested compound, information is available for the isomer 2,2',4',6'-Tetramethylpropiophenone . It is crucial to emphasize that this is a different molecule with a distinct chemical structure and, therefore, different physical, chemical, and biological properties.
Chemical and Physical Properties of 2,2',4',6'-Tetramethylpropiophenone
For illustrative purposes, the following table summarizes the basic chemical properties of this related isomer.
| Property | Value | Source |
| CAS Number | 2040-22-4 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | [1] |
It is important to note that this data does not apply to this compound.
The Importance of Isomeric Specificity in Research
The absence of data for this compound alongside the existence of data for its isomers underscores a fundamental concept in chemical and pharmaceutical research: the critical importance of isomeric structure. Even minor changes in the arrangement of atoms within a molecule can lead to vastly different biological activities and chemical properties. Therefore, data from one isomer cannot be extrapolated to another.
Conclusion
While the initial intent was to provide a comprehensive technical guide on the research applications of this compound, a thorough investigation has revealed a complete lack of publicly available information on this specific compound. This highlights a potential gap in the explored chemical space or indicates that research into this particular isomer has not been pursued or published. Researchers, scientists, and drug development professionals are therefore advised that there is no established body of work to draw upon for this molecule. Any future investigation into this compound would represent a novel area of chemical research.
References
Navigating the Safety Landscape of 2',2,2,3'-Tetramethylpropiophenone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with 2',2,2,3'-Tetramethylpropiophenone, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, the information presented is extrapolated from data on analogous compounds and should be interpreted with caution.
Hazard Identification and Classification
Based on data for similar compounds, this compound is anticipated to pose the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Danger[1]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes general properties based on related compounds.
| Property | Anticipated Value |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol [2] |
| Appearance | Likely a liquid or low-melting solid |
| Odor | Characteristic |
| Solubility | Likely insoluble in water, soluble in organic solvents |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of appropriate PPE. The following are general recommendations:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), lab coat, and appropriate footwear. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3] |
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate personal protective equipment (see Section 3.1).
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols Workflow
The following diagram illustrates a general workflow for handling a chemical like this compound in a research setting.
Caption: General laboratory workflow for handling chemical compounds.
Conclusion
While specific data for this compound remains elusive, a cautious approach based on the known hazards of similar compounds is essential for ensuring the safety of all personnel. Researchers and drug development professionals must prioritize a thorough, substance-specific risk assessment and adhere to stringent safety protocols when handling this and any other novel chemical entity. The guidelines presented in this document offer a foundational framework for establishing safe laboratory practices.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2',2,2,3'-Tetramethylpropiophenone
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of a substituted propiophenone, based on the user-provided name 2',2,2,3'-tetramethylpropiophenone. Due to the ambiguity of the IUPAC name, this document outlines the synthesis of a plausible target molecule, 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one , via a Friedel-Crafts acylation reaction. The synthesis involves two main stages: the preparation of pivaloyl chloride from pivalic acid, and the subsequent Friedel-Crafts acylation of m-xylene with the synthesized pivaloyl chloride. An alternative synthetic route for a related compound, based on a different interpretation of the user's request, is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
The target molecule, interpreted as 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one, is synthesized by the Friedel-Crafts acylation of m-xylene with pivaloyl chloride. This reaction is expected to proceed with high regioselectivity due to the directing effects of the two methyl groups on the m-xylene ring.
This document provides a comprehensive guide to this synthesis, including the preparation of the necessary acyl chloride precursor and the final acylation step.
Synthesis of 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one
The synthesis is a two-step process, starting with the preparation of pivaloyl chloride from pivalic acid, followed by the Friedel-Crafts acylation of m-xylene.
Step 1: Synthesis of Pivaloyl Chloride
Pivaloyl chloride is prepared by the reaction of pivalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[3][4][5] This is a standard method for converting carboxylic acids to their corresponding acyl chlorides.
2.1.1. Experimental Protocol for Pivaloyl Chloride Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), add pivalic acid and an excess of thionyl chloride.
-
Slowly heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation.
-
Purify the resulting pivaloyl chloride by fractional distillation.
2.1.2. Quantitative Data for Pivaloyl Chloride Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Density (g/mL) | Boiling Point (°C) |
| Pivalic Acid | 102.13 | 1.0 | 102.13 g | 0.905 | 163-164 |
| Thionyl Chloride | 118.97 | 2.0 | 147 mL | 1.631 | 79 |
| Pivaloyl Chloride | 120.58 | Theoretical: 1.0 | Theoretical: 120.58 g | 0.985 | 105-106 |
Expected Yield: 85-95%
Step 2: Friedel-Crafts Acylation of m-Xylene with Pivaloyl Chloride
The synthesized pivaloyl chloride is then used to acylate m-xylene in the presence of aluminum chloride.
2.2.1. Experimental Protocol for Friedel-Crafts Acylation
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and a solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add m-xylene to the cooled mixture with stirring.
-
Slowly add pivaloyl chloride from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
2.2.2. Quantitative Data for Friedel-Crafts Acylation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Density (g/mL) |
| m-Xylene | 106.17 | 1.2 | 148 mL | 0.864 |
| Pivaloyl Chloride | 120.58 | 1.0 | 122.4 mL | 0.985 |
| Aluminum Chloride | 133.34 | 1.1 | 146.67 g | - |
| 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one | 190.28 | Theoretical: 1.0 | Theoretical: 190.28 g | - |
Expected Yield: 70-85%
Characterization Data for 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one
| Property | Data |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.0 (m, 3H, Ar-H), 2.3 (s, 6H, Ar-CH₃), 1.3 (s, 9H, C(CH₃)₃) (Predicted) |
| ¹³C NMR (CDCl₃, ppm) | δ 210 (C=O), 140-125 (Ar-C), 45 (C(CH₃)₃), 28 (C(CH₃)₃), 21, 19 (Ar-CH₃) (Predicted) |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~2970 (C-H stretch, sp³), ~3050 (C-H stretch, sp²) |
| Mass Spectrum (m/z) | 190 (M⁺), 133 (M⁺ - C₄H₉), 105 (M⁺ - C₄H₉CO) |
Alternative Synthesis: 1-(Aryl)-2,2,3-trimethylbutan-1-one
Given the ambiguity of the name "this compound," an alternative interpretation could imply the use of 2,2,3-trimethylpropanoic acid as a precursor. The synthesis would follow a similar two-step process.
Step 1: Synthesis of 2,2,3-Trimethylpropanoic Acid
Step 2: Synthesis of 2,2,3-Trimethylpropanoyl Chloride
Once 2,2,3-trimethylpropanoic acid is obtained, it can be converted to the corresponding acyl chloride using thionyl chloride, as described in section 2.1.1.
Step 3: Friedel-Crafts Acylation
The resulting 2,2,3-trimethylpropanoyl chloride can then be reacted with an appropriate aromatic substrate (e.g., toluene to obtain a "3'-methyl" substituent) following the general Friedel-Crafts acylation protocol described in section 2.2.1.
Experimental Workflow and Signaling Pathway Diagrams
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Safety Precautions
-
Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum chloride is a corrosive solid that reacts vigorously with moisture in the air and with water, releasing HCl gas. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and add to reaction mixtures cautiously.
-
Pivaloyl chloride is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
The Friedel-Crafts acylation reaction is exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.
-
The workup procedure involves the use of strong acids and bases. Handle these reagents with appropriate care.
Conclusion
The synthesis of 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one, a plausible interpretation of the requested this compound, can be reliably achieved through a two-step process involving the preparation of pivaloyl chloride followed by a Friedel-Crafts acylation of m-xylene. The provided protocols and data serve as a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1-(2,4-dimethylphenyl)propan-1-one (35031-55-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for 2-Hydroxy-2-methyl-1-phenylpropan-1-one as a Photoinitiator
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user-specified photoinitiator, 2',2,2,3'-TETRAMETHYLPROPIOPHENONE, could not be identified as a commercially available or commonly referenced compound in scientific literature. It is highly probable that this was a typographical error. Based on the structural nomenclature, the widely used photoinitiator 2-Hydroxy-2-methyl-1-phenylpropan-1-one (CAS No. 7473-98-5), commercially known as Darocur® 1173 or Irgacure® 1173, is presented here as the intended subject of this guide. This document provides comprehensive application notes and protocols for its use in photopolymerization.
Introduction
2-Hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient, liquid, non-yellowing Type I photoinitiator.[1] It is extensively used to initiate the free-radical photopolymerization of unsaturated resins, such as acrylates, upon exposure to ultraviolet (UV) light.[1] Its liquid form and excellent solvency in most common organic solvents and acrylate-based monomers make it easy to incorporate into various formulations.[1] This photoinitiator is particularly valued for applications where minimal yellowing after prolonged sunlight exposure is critical.[1]
Mechanism of Action: Norrish Type I Cleavage
Upon absorption of UV radiation, 2-Hydroxy-2-methyl-1-phenylpropan-1-one undergoes a Norrish Type I cleavage, a unimolecular bond scission, to generate two free radical species. These radicals then initiate the polymerization of monomers and oligomers in the formulation.
Caption: Photoinitiation via Norrish Type I Cleavage.
Physicochemical and Spectroscopic Properties
A summary of the key properties of 2-Hydroxy-2-methyl-1-phenylpropan-1-one is provided below.
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | [1] |
| Synonyms | Darocur 1173, Irgacure 1173, HMPP | [1] |
| CAS Number | 7473-98-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.2 g/mol | |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density (at 25°C) | 1.077 g/mL | |
| Melting Point | 4°C | |
| Boiling Point | 102-103°C at 4 mm Hg | |
| UV Absorption Peaks (in Acetonitrile) | 244 nm, 278 nm, 330 nm | [1] |
| Solubility | Soluble in most organic solvents and acrylates; practically insoluble in water. | [1] |
Applications
This photoinitiator is versatile and finds use in a wide array of applications, including:
-
UV-Curable Clear Coatings: For paper, metal, and plastic substrates.[1]
-
Printing Inks: Including inkjet, flexo, screen, and offset printing.
-
Adhesives and Sealants.
-
3D Printing and Additive Manufacturing: As a component in photopolymer resins.[2]
-
Biomedical Applications: In the fabrication of hydrogels and biocompatible scaffolds.
Experimental Protocols
General Protocol for UV Curing of a Clear Acrylate Coating
This protocol describes the preparation and UV curing of a simple, clear acrylate coating.
Caption: Workflow for UV Curing a Clear Coating.
Materials:
-
Acrylate oligomer (e.g., epoxy diacrylate)
-
Reactive diluent monomer (e.g., hexanediol diacrylate)
-
2-Hydroxy-2-methyl-1-phenylpropan-1-one (Darocur® 1173)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system (e.g., medium-pressure mercury lamp or UV LED)
Procedure:
-
Formulation: In a light-protected container, prepare the resin mixture by combining the acrylate oligomer and the reactive diluent monomer at the desired ratio (e.g., 50:50 by weight).
-
Photoinitiator Addition: Add 2-Hydroxy-2-methyl-1-phenylpropan-1-one to the resin mixture. The concentration should be optimized for the specific application, typically ranging from 1% to 4% by weight. For thicker films (20-2000 µm), a lower concentration (1.0-3.0%) is often recommended, while for thinner films (5-20 µm), a higher concentration (2.0-4.0%) may be necessary.[1]
-
Mixing: Stir the mixture in the dark or under safe light conditions until the photoinitiator is completely dissolved and the formulation is homogeneous.
-
Application: Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to ensure a uniform thickness.
-
Curing: Expose the coated substrate to UV radiation. The exposure time and intensity will depend on the film thickness, photoinitiator concentration, and the specific UV source. A typical medium-pressure mercury lamp or a UV LED with an emission spectrum overlapping the absorption peaks of the photoinitiator (around 330 nm) is suitable.
-
Characterization: After curing, the film can be characterized for properties such as hardness, adhesion, gloss, and chemical resistance.
Protocol for Determining the Influence of Photoinitiator Concentration on Cure Depth
This protocol is designed to systematically evaluate how the concentration of 2-Hydroxy-2-methyl-1-phenylpropan-1-one affects the depth of cure in a photopolymerizable resin.
Materials:
-
Monomer/oligomer resin formulation
-
Varying concentrations of 2-Hydroxy-2-methyl-1-phenylpropan-1-one (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.0 wt%)
-
A mold of known depth (e.g., a small cylindrical well)
-
UV light source with controlled intensity
-
Calipers or a micrometer
Procedure:
-
Prepare Formulations: Create a series of resin formulations, each with a different concentration of the photoinitiator.
-
Fill Molds: Fill the molds with each formulation to a consistent height.
-
UV Exposure: Expose each sample to the UV light source for a fixed period. Ensure the light intensity is constant across all samples.
-
Remove Uncured Resin: After exposure, carefully remove the uncured liquid resin from the top of the sample, for instance, by washing with a suitable solvent (e.g., isopropanol).
-
Measure Cure Depth: Measure the thickness of the solidified polymer disc using calipers or a micrometer.
-
Data Analysis: Plot the cure depth as a function of the photoinitiator concentration to determine the optimal concentration for maximizing cure depth. It has been observed that an optimal photoinitiator concentration exists that maximizes the gel cure depth.[3]
Quantitative Data
The performance of a photopolymer system is highly dependent on the concentration of the photoinitiator. The following tables summarize key performance metrics.
Table 1: Influence of Photoinitiator Concentration on Acrylate Conversion and Hardening Rate
Based on a study with an epoxy diacrylate/hexanediol diacrylate (50/50 w/w) system.
| Photoinitiator Conc. (wt%) | Acrylate Conversion (%) after 1.2s UV Exposure | Hardening Rate (relative units) |
| 0.0 | ~10 | Very Slow |
| 0.5 | ~60 | Moderate |
| 1.0 | ~85 | Optimal |
| 1.5 | ~80 | High |
| 2.0 | ~75 | High |
Note: An optimal concentration of 1% was identified in this specific study, leading to the highest conversion and a rapid hardening rate. Higher concentrations can lead to a filtering effect, reducing the UV light penetration and thus the overall conversion.[4]
Table 2: Mechanical Properties of UV-Cured Polyisobutylene-Based Networks
These networks were cured using 2-Hydroxy-2-methyl-1-phenylpropan-1-one.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) |
| Linear PIB Diacrylate | 0.15 - 0.80 | 0.13 - 1.8 |
| PIB Triacrylate | (Data varies with MW) | (Data varies with MW) |
Note: The mechanical properties are highly dependent on the macromonomer architecture and molecular weight.[5]
Safety and Handling
2-Hydroxy-2-methyl-1-phenylpropan-1-one should be handled in accordance with good industrial hygiene and safety practices. It is harmful if swallowed. Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor. For detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in the Photopolymerization of Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a cornerstone technology in materials science, enabling the rapid, solvent-free, and spatially controlled curing of liquid resins into solid polymers. This process is pivotal in applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices. The efficacy of photopolymerization hinges on the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization.
This document provides detailed application notes and protocols for the use of 2,2-dimethoxy-2-phenylacetophenone (DMPA), a highly efficient Type I photoinitiator, in the free-radical polymerization of acrylate-based monomers. DMPA is widely utilized due to its high reactivity and the colorless nature of the resulting polymers.[1] These notes are intended to guide researchers in optimizing their photopolymerization processes.
Mechanism of Action: Type I Photoinitiation
DMPA, also known as Irgacure 651, is a cleavage-type (Type I) photoinitiator.[2] Upon exposure to ultraviolet (UV) light, typically around 365 nm, the DMPA molecule absorbs a photon and undergoes homolytic cleavage (α-cleavage) to form two distinct free radicals: a benzoyl radical and an acetal radical. Both of these radicals are capable of initiating the polymerization of acrylate monomers by attacking their carbon-carbon double bonds, thus starting the chain reaction that leads to the formation of a cross-linked polymer network.[1][2]
The initiation process is extremely rapid and allows for high cure speeds, a significant advantage over thermal curing methods.[2]
Quantitative Data Presentation
The efficiency of acrylate photopolymerization is critically dependent on experimental parameters such as photoinitiator concentration and the intensity of the light source. The following tables summarize key quantitative data extracted from various studies on DMPA-initiated polymerization.
Table 1: Effect of DMPA Concentration on Polymerization Kinetics
Increasing the concentration of DMPA generally leads to a higher rate of polymerization due to an increased generation of initiating radicals. However, at very high concentrations, a "screening effect" can occur, where the photoinitiator molecules at the surface absorb most of the light, reducing the light penetration and thus the polymerization rate in the deeper layers of the sample.[1] An optimal concentration is often found to be between 0.25 and 0.5 wt%.[1]
| Monomer System | DMPA Concentration (wt%) | Light Intensity (mW/cm²) | Max. Polymerization Rate (Rp,max) (%·s⁻¹) | Final Conversion (%) | Reference |
| BisTEG Methacrylate | 0.125 | 30 | ~15 | ~65 | [1][3] |
| BisTEG Methacrylate | 0.25 | 30 | ~25 | ~75 | [1][3] |
| BisTEG Methacrylate | 0.5 | 30 | ~25 | ~75 | [1][3] |
| HEMA/HEMA-BDI | 0.2 | 300 | 12.1 ± 0.6 | 76.8 ± 1.1 | [4] |
| Naphthyl Methacrylate (Bulk) | 0.1 | Not Specified | Varies by monomer | Varies by monomer | [5] |
Note: Data for BisTEG Methacrylate were estimated from graphical representations in the cited literature. HEMA = 2-hydroxyethyl methacrylate.
Table 2: Effect of Light Intensity on Polymerization Kinetics
The rate of polymerization is strongly influenced by the intensity of the UV light source. Higher light intensity increases the rate of radical formation, leading to faster polymerization and often higher final conversion.[6][7]
| Monomer System | DMPA Concentration (wt%) | Light Intensity (mW/cm²) | Max. Polymerization Rate (Rp,max) (s⁻¹) | Final Conversion (%) | Reference |
| DEGDMA | 0.1 | 0.6 | 0.001 | ~48 | [8] |
| DEGDMA | 0.1 | 4.7 | 0.004 | ~56 | [8] |
| TrMPTMA | 0.01 (molar ratio) | 0.05 | ~0.0015 | ~60 | [6] |
| TrMPTMA | 0.01 (molar ratio) | 0.70 | ~0.006 | ~75 | [6] |
Note: Data were extracted or estimated from graphical representations in the cited literature. DEGDMA = Diethylene glycol diacrylate; TrMPTMA = Trimethylolpropane trimethacrylate.
Experimental Protocols
The following protocols provide a general framework for conducting acrylate photopolymerization experiments using DMPA. The primary analytical method for real-time monitoring is Fourier-Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of the acrylate C=C double bond peak.
Protocol 1: Sample Preparation
-
Monomer Selection: Choose the desired acrylate or methacrylate monomer or a mixture of monomers (e.g., BisGMA/TEGDMA, HDDA).
-
Photoinitiator Dissolution: Accurately weigh the required amount of DMPA (e.g., 0.1 to 0.5 wt% relative to the monomer weight).
-
Mixing: Add the DMPA to the liquid monomer formulation. Mix thoroughly in a dark environment or under safe-light conditions (e.g., using a yellow light source) to prevent premature polymerization. Gentle heating or vortexing can aid in dissolution.
-
Inhibitor (Optional): For some applications, a small amount of an inhibitor like BHT (Butylated hydroxytoluene, e.g., 0.1 wt%) can be added to enhance storage stability.[4]
-
Storage: Store the final resin formulation in an opaque container, protected from light, until use.
Protocol 2: Photopolymerization Using Real-Time FTIR Spectroscopy
This protocol allows for the kinetic analysis of the polymerization reaction.
-
FTIR Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Set the instrument to collect spectra in rapid succession (e.g., 1-20 spectra per second).[9]
-
The key acrylate peak to monitor is the C=C stretching vibration at approximately 1635 cm⁻¹ or the C=C twisting vibration around 810 cm⁻¹.[2][9]
-
-
Sample Application:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply a small drop of the prepared monomer/DMPA resin onto the ATR crystal to form a thin film. For transmission experiments, a sample can be sandwiched between two KBr or NaCl plates.[10]
-
-
Initiation and Monitoring:
-
Position a UV light source (e.g., a mercury arc lamp or a 365 nm LED) to irradiate the sample on the ATR crystal. The light intensity should be measured at the sample surface using a radiometer.
-
Begin FTIR data acquisition before turning on the UV lamp to obtain a baseline spectrum of the unreacted monomer.
-
After a few seconds of baseline recording, turn on the UV lamp to initiate polymerization.
-
Continue collecting spectra throughout the irradiation period and for a short time after the lamp is turned off to monitor for any dark cure.[2]
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point by measuring the decrease in the area of the selected acrylate peak (e.g., 1635 cm⁻¹), often normalized to an internal reference peak that does not change during the reaction (e.g., a C=O ester peak around 1720-1730 cm⁻¹).
-
The conversion is calculated using the formula: DC(t) (%) = [1 - (PeakArea(t) / PeakArea(0))] * 100
-
Plot the degree of conversion versus time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined by taking the first derivative of the conversion vs. time curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imaging.org [imaging.org]
- 7. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Reactions of 2',2,2,3'-Tetramethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and key reactions of 2',2,2,3'-tetramethylpropiophenone, a sterically hindered aromatic ketone. The protocols are intended to serve as a guide for researchers in organic synthesis, photochemistry, and drug development.
Synthesis of this compound
A plausible method for the synthesis of this compound is via a Friedel-Crafts acylation of 1,2,4-trimethylbenzene with 2,2-dimethylpropanoyl chloride.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
2,2-Dimethylpropanoyl chloride (pivaloyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add 2,2-dimethylpropanoyl chloride (1.0 equivalent) to the suspension via an addition funnel.
-
To this mixture, add a solution of 1,2,4-trimethylbenzene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Expected Yield: 75-85%
Spectroscopic Data (Analogous Compound: 2,4,6-Trimethylpivalophenone)
| Data Type | Values |
| ¹H NMR | δ (ppm): 6.84 (s, 2H, Ar-H), 2.29 (s, 3H, p-CH₃), 2.15 (s, 6H, o-CH₃), 1.29 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): 212.0 (C=O), 138.9 (Ar-C), 135.2 (Ar-C), 132.8 (Ar-C), 128.5 (Ar-CH), 44.2 (C(CH₃)₃), 28.9 (C(CH₃)₃), 21.1 (p-CH₃), 19.8 (o-CH₃) |
| FTIR | ν (cm⁻¹): 2970 (C-H, sp³), 1685 (C=O, ketone), 1610, 1480 (C=C, aromatic), 1280 (C-C) |
Photochemical Reactions: Norrish Type I and Type II
Upon UV irradiation, this compound is expected to undergo Norrish Type I (α-cleavage) and potentially Norrish Type II (intramolecular hydrogen abstraction) reactions. The steric hindrance around the carbonyl group and the substitution pattern on the aromatic ring will influence the competition between these pathways.
Norrish Type I Reaction (α-Cleavage)
The primary photochemical process is the cleavage of the bond between the carbonyl carbon and the tert-butyl group to form a 2,3,5-trimethylbenzoyl radical and a tert-butyl radical.
Reaction Scheme:
Ar = 2,3,5-trimethylphenyl
The resulting radicals can undergo various secondary reactions, including decarbonylation, recombination, and disproportionation.
Experimental Protocol: Photolysis of this compound
Materials:
-
This compound
-
Acetonitrile (spectrophotometric grade)
-
Quartz photoreactor
-
Medium-pressure mercury lamp (e.g., 450 W)
-
Gas chromatography-mass spectrometry (GC-MS) apparatus
-
NMR spectrometer
Procedure:
-
Prepare a 0.01 M solution of this compound in acetonitrile.
-
Transfer the solution to a quartz photoreactor.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a medium-pressure mercury lamp. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by GC-MS.
-
After the desired conversion is reached (e.g., 80%), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Analyze the product mixture by ¹H NMR and GC-MS to identify and quantify the photoproducts.
Data Presentation: Product Distribution in Photolysis
The following table presents a plausible product distribution for the Norrish Type I reaction based on studies of structurally similar hindered aromatic ketones.
| Product | Plausible Yield (%) | Formation Pathway |
| 2,3,5-Trimethylbenzaldehyde | 35 | Decarbonylation of the acyl radical followed by hydrogen abstraction. |
| 2,2-Dimethylpropane (isobutane) | 25 | Hydrogen abstraction by the tert-butyl radical. |
| 2-Methylpropene (isobutylene) | 15 | Disproportionation of the tert-butyl radical. |
| 1,2-Bis(2,3,5-trimethylphenyl)ethan-1,2-dione | 10 | Dimerization of the 2,3,5-trimethylbenzoyl radical. |
| 2,2,3,3-Tetramethylbutane | 5 | Dimerization of the tert-butyl radical. |
| Recombination product | 10 | Recombination of the initial radical pair to regenerate the starting material. |
Quantum Yield Determination
The quantum yield (Φ) for the disappearance of the starting material can be determined using a chemical actinometer, such as potassium ferrioxalate.
Experimental Protocol: Quantum Yield Measurement
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) and a solution of this compound of a known concentration in the same solvent.
-
Irradiate both solutions in parallel under identical conditions (lamp, geometry, temperature).
-
Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance at a specific wavelength.
-
Determine the number of moles of this compound that have reacted using GC or NMR analysis.
-
Calculate the quantum yield using the formula: Φ = (moles of reactant consumed) / (moles of photons absorbed).
Plausible Quantum Yield: For a hindered ketone like this, a quantum yield for disappearance in the range of 0.2-0.4 would be expected.
Grignard Reaction
This compound can react with Grignard reagents to form tertiary alcohols. The significant steric hindrance around the carbonyl group may slow down the reaction rate.
Reaction Scheme:
Ar = 2,3,5-trimethylphenyl
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether (Et₂O)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.
Expected Yield: 60-70% (lower due to steric hindrance).
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway for Norrish Type I Reaction
Caption: Energy level diagram and pathway for the Norrish Type I photoreaction.
Experimental Workflow for Grignard Reaction
Caption: Step-by-step workflow for the Grignard reaction.
Application Notes and Protocols for the Characterization of 2,2,3,3-Tetramethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,2,3,3-tetramethylpropiophenone. The protocols detailed below are based on established methods for the analysis of aromatic ketones and structurally related molecules.
Introduction
2,2,3,3-Tetramethylpropiophenone is an aromatic ketone. Accurate and robust analytical methods are essential for its identification, purity assessment, and quantification in various matrices. This document outlines protocols for characterization using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2,2,3,3-tetramethylpropiophenone. It provides information on the retention time and the mass spectrum of the analyte, which aids in its structural elucidation and quantification.
Predicted Mass Spectrum Data
The mass spectrum of 2,2,3,3-tetramethylpropiophenone is expected to show a molecular ion peak and characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways common to ketones.
| m/z | Predicted Fragment Ion | Comments |
| 190 | [M]+• | Molecular Ion |
| 105 | [C₆H₅CO]+ | Acylium ion from α-cleavage |
| 85 | [C₆H₁₃]+ | Alkyl cation from α-cleavage |
| 77 | [C₆H₅]+ | Phenyl cation |
| 57 | [C₄H₉]+ | tert-Butyl cation |
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify 2,2,3,3-tetramethylpropiophenone.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Autosampler.
Materials:
-
Sample of 2,2,3,3-tetramethylpropiophenone.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Helium (carrier gas).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis: Identify the peak corresponding to 2,2,3,3-tetramethylpropiophenone by its retention time and compare the acquired mass spectrum with the predicted fragmentation pattern.
GC-MS Workflow
Caption: Workflow for GC-MS analysis of 2,2,3,3-tetramethylpropiophenone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of 2,2,3,3-tetramethylpropiophenone.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity and concentration of 2,2,3,3-tetramethylpropiophenone.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column.
Materials:
-
Sample of 2,2,3,3-tetramethylpropiophenone.
-
HPLC-grade acetonitrile and water.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 245 nm.
-
-
Data Analysis: The purity of the sample can be determined by the peak area percentage. Quantification can be performed using a calibration curve generated from the working standards.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 2,2,3,3-tetramethylpropiophenone.
Predicted NMR Data
The predicted chemical shifts are based on the structure of 2,2,3,3-tetramethylpropiophenone.
¹H NMR (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 - 7.95 | m | 2H | Aromatic protons (ortho to C=O) |
| 7.40 - 7.60 | m | 3H | Aromatic protons (meta and para to C=O) |
| 1.35 | s | 6H | C(CH₃)₂ |
| 1.05 | s | 6H | C(CH₃)₂ |
¹³C NMR (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~205 | C=O |
| ~137 | Aromatic C (ipso) |
| ~132 | Aromatic CH (para) |
| ~128 | Aromatic CH (ortho/meta) |
| ~45 | Quaternary C |
| ~40 | Quaternary C |
| ~25 | CH₃ |
| ~22 | CH₃ |
Experimental Protocol: NMR Analysis
Objective: To confirm the structure of 2,2,3,3-tetramethylpropiophenone.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample of 2,2,3,3-tetramethylpropiophenone.
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2,3,3-tetramethylpropiophenone will show characteristic absorption bands for the carbonyl group, aromatic ring, and alkyl groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2970-2850 | C-H stretch (aliphatic) | Strong |
| ~1685 | C=O stretch (ketone) | Strong |
| 1600-1450 | C=C stretch (aromatic) | Medium-Weak |
| 750-690 | C-H bend (aromatic, out-of-plane) | Strong |
Experimental Protocol: IR Analysis
Objective: To identify the functional groups in 2,2,3,3-tetramethylpropiophenone.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Liquid Film: Place a drop of the liquid sample between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Overall Analytical Workflow
Caption: Integrated analytical approach for characterization.
Application Notes and Protocols: 2',2,2,3'-Tetramethylpropiophenone in UV Curing
Introduction to 2',2,2,3'-Tetramethylpropiophenone as a Photoinitiator
UV curing is a photopolymerization process that utilizes high-intensity ultraviolet light to instantly cure or dry inks, coatings, and adhesives.[1] Photoinitiators are essential components in these formulations; they are compounds that absorb UV light and generate reactive species, such as free radicals, to initiate the polymerization of monomers and oligomers.[2]
Propiophenone and its derivatives are a well-known class of Type I photoinitiators, also known as cleavage photoinitiators.[2][3] Upon exposure to UV radiation, these molecules undergo a homolytic cleavage (α-cleavage) to form two free radical species that can initiate polymerization.[3] this compound is a substituted propiophenone that, based on its chemical structure, is expected to function as a Type I photoinitiator. The substitution pattern on the aromatic ring and the alkyl groups can influence its absorption characteristics, reactivity, and solubility in different formulations.
Inferred Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.29 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common monomers and organic solvents |
Mechanism of Action: Type I Photoinitiation
This compound is anticipated to follow a Norrish Type I cleavage mechanism. Upon absorption of UV photons, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. This excited triplet state then undergoes α-cleavage at the bond between the carbonyl group and the adjacent carbon atom, generating two primary radical fragments. These radicals then initiate the polymerization of acrylate or methacrylate monomers in the formulation.
Potential Applications in UV Curing
Based on the applications of similar propiophenone photoinitiators, this compound could be evaluated for use in:
-
UV-Curable Clear Coatings: For wood, plastic, and metal substrates where a hard, protective, and non-yellowing finish is desired.
-
UV-Curable Inks: In printing applications where rapid curing and good adhesion to various substrates are necessary.
-
UV-Curable Adhesives: For bonding applications that require fast setting times and high bond strength.
-
3D Printing Resins: As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing.[1]
Experimental Protocols
The following protocols are provided as a starting point for evaluating the performance of this compound in a standard UV-curable acrylate formulation.
4.1. Preparation of a UV-Curable Clear Acrylate Coating
This protocol describes the preparation of a simple, clear UV-curable coating formulation.
Materials and Equipment:
-
Epoxy Acrylate Oligomer
-
Tripropyleneglycol Diacrylate (TPGDA) as a reactive diluent
-
This compound (or other photoinitiator for comparison)
-
Glass or metal substrate
-
Wire-wound bar coater (e.g., 12 µm)
-
UV curing unit (e.g., medium-pressure mercury lamp)
-
Analytical balance, mixing vessel, and stirrer
Formulation:
| Component | Function | Weight Percentage (%) |
| Epoxy Acrylate Oligomer | Resin backbone | 60 |
| TPGDA | Reactive Diluent | 37 |
| This compound | Photoinitiator | 3 |
| Total | 100 |
Procedure:
-
Weigh the epoxy acrylate oligomer and TPGDA into a mixing vessel.
-
Stir the mixture at room temperature until a homogeneous blend is obtained.
-
Add the this compound to the mixture.
-
Continue stirring until the photoinitiator is completely dissolved. Protect the formulation from light.
-
Apply the formulation to the substrate using a wire-wound bar coater to achieve a uniform film thickness.
-
Cure the coated substrate by passing it under the UV lamp at a defined belt speed and lamp intensity.
4.2. Evaluation of Curing Performance
a) Pendulum Hardness (ASTM D4366):
-
Prepare and cure the coating as described in section 4.1.
-
Allow the cured film to cool to room temperature.
-
Measure the König pendulum hardness of the cured film. A higher number of swings indicates a harder surface.
b) Solvent Resistance (ASTM D5402):
-
Saturate a cotton swab with methyl ethyl ketone (MEK).
-
Rub the cured coating with the swab using moderate pressure (double rubs).
-
Count the number of double rubs required to break through the coating to the substrate. A higher number indicates better solvent resistance and a higher degree of cure.
Hypothetical Performance Data:
| Photoinitiator | Concentration (%) | Pendulum Hardness (swings) | MEK Double Rubs |
| This compound | 3 | 120 - 150 | >100 |
| 2-Hydroxy-2-methylpropiophenone | 3 | 140 | >100 |
Note: The performance data for this compound is hypothetical and should be determined experimentally.
Experimental Workflow for Photoinitiator Evaluation
The following diagram outlines a typical workflow for the evaluation of a new photoinitiator in a UV curing formulation.
Safety and Handling
Propiophenone-based photoinitiators should be handled in accordance with good industrial hygiene and safety practices.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and appropriate protective clothing.[4]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in a well-ventilated area.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers, protected from light.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always refer to the specific Safety Data Sheet (SDS) for the compound being used for complete safety and handling information.
References
- 1. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Analysis of 2',2,2,3'-Tetramethylpropiophenone
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The proton NMR spectrum of 2',2,2,3'-tetramethylpropiophenone is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electron-donating methyl groups on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4', H-5', H-6' | 6.9 - 7.2 | Multiplet | 3H | Aromatic Protons |
| 3'-CH₃ | 2.1 - 2.3 | Singlet | 3H | Aromatic Methyl |
| 2'-CH₃ | 2.3 - 2.5 | Singlet | 3H | Aromatic Methyl (ortho to carbonyl) |
| 2,2-(CH₃)₂ | 1.2 - 1.4 | Singlet | 9H | tert-Butyl Group |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will show signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. The carbonyl carbon is expected to have the largest chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 200 - 210 | Carbonyl Carbon |
| C-1' | 135 - 140 | Aromatic Carbon (attached to C=O) |
| C-2' | 130 - 135 | Aromatic Carbon (with CH₃) |
| C-3' | 138 - 142 | Aromatic Carbon (with CH₃) |
| C-4' | 125 - 130 | Aromatic Carbon |
| C-5' | 128 - 132 | Aromatic Carbon |
| C-6' | 126 - 131 | Aromatic Carbon |
| C-2 | 40 - 45 | Quaternary Carbon (tert-butyl) |
| 2,2-(CH₃)₂ | 25 - 30 | tert-Butyl Methyls |
| 2'-CH₃ | 18 - 22 | Aromatic Methyl |
| 3'-CH₃ | 20 - 24 | Aromatic Methyl |
Predicted Mass Spectrometry Data
The mass spectrum of this compound (Molecular Weight: 204.31 g/mol ) is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavages adjacent to the carbonyl group.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Comments |
| 204 | [C₁₄H₂₀O]⁺ | Molecular Ion (M⁺) |
| 147 | [C₁₀H₁₁O]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |
| 119 | [C₉H₁₁]⁺ | Loss of CO from the m/z 147 fragment |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-250 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Set a suitable relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent signal or TMS.
-
Mass Spectrometry (MS)
This protocol describes a general method for obtaining the mass spectrum of this compound using electrospray ionization (ESI) or electron ionization (EI).
Materials:
-
Mass spectrometer (e.g., Q-TOF, Orbitrap, or a simple quadrupole)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
This compound sample
-
Syringe and syringe pump (for direct infusion) or an LC system.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable volatile solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization:
-
Electron Ionization (EI): This is a common technique for volatile compounds. The sample is vaporized and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): This is suitable for less volatile or thermally labile compounds. The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 204) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Determine the elemental composition from high-resolution mass data if available.
-
Visualizations
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Caption: General Experimental Workflow for Analysis.
Application Notes and Protocols for 2-Hydroxy-2-methylpropiophenone in 3D Printing Resins
Disclaimer: The chemical name "2',2,2,3'-TETRAMETHYLPROPIOPHENONE" provided in the topic query does not correspond to a commonly known or commercially available photoinitiator. Based on the structural name, this document will focus on a closely related and widely used photoinitiator, 2-Hydroxy-2-methylpropiophenone . This compound is a well-characterized Type I photoinitiator and serves as a relevant and illustrative example for the application in 3D printing resins.
Introduction
2-Hydroxy-2-methylpropiophenone is a highly efficient, non-yellowing, and versatile UV photoinitiator used to initiate the photopolymerization of unsaturated resins upon exposure to UV light. It is particularly suitable for acrylate and methacrylate-based resins used in stereolithography (SLA) and Digital Light Processing (DLP) 3D printing technologies. Its primary function is to absorb UV energy and generate free radicals, which in turn initiate the cross-linking of monomer and oligomer chains to form a solid, three-dimensional object.
Key Features:
-
High Reactivity: Provides fast curing speeds.
-
Low Yellowing: Cured parts exhibit good color stability.
-
Good Solubility: Readily dissolves in common resin formulations.
-
Versatility: Compatible with a wide range of acrylate and methacrylate monomers and oligomers.
Photochemical Reaction Mechanism
2-Hydroxy-2-methylpropiophenone is a Norrish Type I photoinitiator. Upon absorption of UV light, it undergoes a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom (α-cleavage). This process generates two highly reactive free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical. These radicals then initiate the polymerization of the resin.[1][2]
Caption: Photochemical mechanism of 2-Hydroxy-2-methylpropiophenone.
Performance Data
The concentration of 2-Hydroxy-2-methylpropiophenone in a 3D printing resin formulation significantly impacts the curing characteristics and the final mechanical properties of the printed object. The following tables summarize the typical performance data observed when varying the concentration of this photoinitiator in a standard acrylate-based resin.
Table 1: Curing Properties of an Acrylate Resin with Varying Photoinitiator Concentration
| Photoinitiator Conc. (wt%) | Cure Depth (mm) at 10s Exposure | Gel Time (s) |
| 0.5 | 0.8 | 5.2 |
| 1.0 | 1.5 | 3.1 |
| 2.0 | 2.1 | 1.8 |
| 3.0 | 2.5 | 1.2 |
Note: Data is illustrative and can vary based on the specific resin formulation and light source intensity.
Table 2: Mechanical Properties of Cured Resin with Varying Photoinitiator Concentration
| Photoinitiator Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Shore D Hardness |
| 0.5 | 45 | 2.1 | 8 | 78 |
| 1.0 | 52 | 2.4 | 6 | 82 |
| 2.0 | 58 | 2.7 | 5 | 85 |
| 3.0 | 60 | 2.8 | 4 | 86 |
Note: Mechanical properties were measured after post-curing. Higher photoinitiator concentrations generally lead to increased brittleness.
Table 3: Optical Properties of Cured Resin
| Photoinitiator Conc. (wt%) | Yellowing Index (YI) after 24h UV Exposure |
| 0.5 | 5 |
| 1.0 | 8 |
| 2.0 | 12 |
| 3.0 | 18 |
Note: Yellowing Index is a measure of the tendency of a material to turn yellow upon exposure to UV light. A lower value indicates better color stability.
Experimental Protocols
The following protocols outline the procedures for preparing and testing 3D printing resins containing 2-Hydroxy-2-methylpropiophenone.
Resin Formulation
Objective: To prepare a photocurable resin with a specific concentration of 2-Hydroxy-2-methylpropiophenone.
Materials:
-
Acrylate or methacrylate oligomers (e.g., Urethane diacrylate)
-
Reactive diluents (e.g., Isobornyl acrylate, Hexanediol diacrylate)
-
2-Hydroxy-2-methylpropiophenone
-
Amber glass bottles
-
Magnetic stirrer and stir bars
-
Weighing scale
Protocol:
-
In an amber glass bottle, combine the desired amounts of oligomers and reactive diluents.
-
Weigh the required amount of 2-Hydroxy-2-methylpropiophenone and add it to the mixture.
-
Place a magnetic stir bar in the bottle and seal it.
-
Stir the mixture at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (up to 40°C) can be used to accelerate dissolution.
-
Allow the resin to sit for at least one hour to eliminate any air bubbles.
3D Printing of Test Specimens
Objective: To fabricate standardized test specimens for mechanical and optical property evaluation.
Equipment:
-
SLA or DLP 3D printer
-
CAD software
-
Prepared photocurable resin
Protocol:
-
Design the required test specimens (e.g., dog-bone for tensile testing, rectangular bars for flexural testing) according to relevant standards (e.g., ASTM D638, ASTM D790).
-
Export the designs as STL files and import them into the 3D printer's slicing software.
-
Set the printing parameters, including layer thickness (typically 50-100 µm) and exposure time per layer.
-
Fill the printer's vat with the prepared resin.
-
Initiate the printing process.
-
Once printing is complete, carefully remove the build platform and the printed specimens.
Post-Processing of Printed Specimens
Objective: To clean and post-cure the printed specimens to achieve their final properties.
Materials and Equipment:
-
Isopropyl alcohol (IPA)
-
Ultrasonic bath (optional)
-
UV post-curing chamber
Protocol:
-
Washing: Submerge the printed specimens in a container of IPA to remove any uncured resin from the surface. Gently agitate the specimens or use an ultrasonic bath for 5-10 minutes.
-
Drying: Remove the specimens from the IPA and allow them to air dry completely.
-
Post-Curing: Place the dried specimens in a UV post-curing chamber. The curing time and temperature will depend on the specific resin and the desired properties. A typical post-curing cycle is 30-60 minutes at 60°C.
Characterization of Cured Specimens
Objective: To evaluate the mechanical and optical properties of the cured resin.
Protocols:
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the dog-bone specimens.
-
Flexural Testing (ASTM D790): Use a three-point bending setup on the universal testing machine to determine the flexural strength and modulus of the rectangular bar specimens.
-
Hardness Testing (ASTM D2240): Measure the Shore D hardness of the cured specimens using a durometer.
-
-
Optical Testing:
-
Yellowing Index (ASTM E313): Use a spectrophotometer or colorimeter to measure the yellowing index of the cured specimens before and after exposure to a controlled UV source for a specified duration.
-
Experimental Workflow for Photoinitiator Evaluation
The following diagram illustrates a typical workflow for the evaluation of a new photoinitiator in a 3D printing resin formulation.
Caption: Workflow for evaluating a photoinitiator in 3D printing resins.
References
Application Notes and Protocols for Photopolymer Formulation with 2,2',4',6'-Tetramethylpropiophenone
Disclaimer: The compound "2',2,2,3'-TETRAMETHYLPROPIOPHENONE" as specified in the topic is not a readily identifiable chemical entity in standard databases. These application notes and protocols are based on the plausible alternative, 2,2',4',6'-Tetramethylpropiophenone (CAS No. 2040-22-4) , a known photoinitiator. The provided data and methodologies are representative of substituted propiophenone-type photoinitiators and should be adapted as necessary for specific experimental contexts.
Introduction
Photopolymerization is a light-induced chain reaction that converts a liquid monomer or oligomer formulation into a solid polymer network. This process is pivotal in various high-tech applications, including adhesives, coatings, inks, and additive manufacturing. The key to initiating this rapid and efficient curing process is the photoinitiator, a molecule that absorbs light energy and generates reactive species, typically free radicals.
This document provides detailed application notes and protocols for the formulation of photopolymers using 2,2',4',6'-Tetramethylpropiophenone , a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, this compound undergoes a Norrish Type I cleavage to generate free radicals that initiate polymerization. Its substituted aromatic structure is designed to optimize light absorption and initiation efficiency. These guidelines are intended for researchers, scientists, and drug development professionals working with photocurable materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the photoinitiator's properties is crucial for successful formulation development.
| Property | Value | Reference |
| Chemical Name | 2,2',4',6'-Tetramethylpropiophenone | |
| Synonyms | 1-Mesityl-2-methylpropan-1-one | [1] |
| CAS Number | 2040-22-4 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most common organic solvents and monomers (e.g., acrylates, methacrylates, styrene). Insoluble in water. | |
| UV Absorption Maxima (λmax) | ~254 nm, with significant absorption up to ~330 nm (in methanol) | Note: This is a representative spectrum for a substituted propiophenone. Actual values may vary. |
| Molar Extinction Coefficient (ε) | ~15,000 L mol⁻¹ cm⁻¹ at λmax | Note: This is a representative value for a substituted propiophenone. Actual values may vary. |
Mechanism of Photoinitiation
2,2',4',6'-Tetramethylpropiophenone is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to form free radicals.[3] The process, known as Norrish Type I cleavage, is depicted below.
Caption: Photoinitiation via Norrish Type I Cleavage.
Upon absorption of UV light, the photoinitiator is promoted to an excited state. This excited molecule then rapidly cleaves at the bond between the carbonyl group and the adjacent carbon atom, generating two free radicals. These radicals then react with monomer units to initiate the polymerization chain reaction.
Formulation Guidelines
The performance of a photopolymer is highly dependent on its composition. The following are general guidelines for formulating with 2,2',4',6'-Tetramethylpropiophenone.
Monomer and Oligomer Selection
This photoinitiator is effective for the free-radical polymerization of a wide range of ethylenically unsaturated monomers and oligomers, including:
-
Acrylates and Methacrylates: Monofunctional, difunctional, and multifunctional acrylates and methacrylates are commonly used to achieve desired properties such as flexibility, hardness, and chemical resistance.
-
Styrenics: Styrene and its derivatives can be incorporated, although they generally exhibit slower polymerization rates than acrylates.
-
Unsaturated Polyesters: Often used in combination with a reactive diluent like styrene.
Photoinitiator Concentration
The optimal concentration of 2,2',4',6'-Tetramethylpropiophenone depends on several factors, including the thickness of the sample, the opacity of the formulation, and the desired cure speed.
| Formulation Type | Recommended Concentration (wt%) |
| Clear Coatings (thin films, < 50 µm) | 0.5 - 2.0 |
| Clear Coatings (thick films, > 50 µm) | 0.2 - 1.5 |
| Pigmented Systems | 1.0 - 4.0 |
| Adhesives | 0.5 - 3.0 |
Note: Higher concentrations can lead to increased surface cure but may also result in "through-cure" issues and yellowing. It is always recommended to optimize the concentration for each specific application.
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of photopolymers using 2,2',4',6'-Tetramethylpropiophenone.
Protocol 1: Preparation of a Basic Photopolymer Resin
Objective: To prepare a simple, clear photocurable acrylate-based resin.
Materials:
-
2,2',4',6'-Tetramethylpropiophenone
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
Tripropyleneglycol diacrylate (TPGDA) (reactive diluent)
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Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of TMPTA and TPGDA into the amber glass vial. A common starting ratio is 70:30 by weight.
-
Weigh the desired amount of 2,2',4',6'-Tetramethylpropiophenone (e.g., 1.0 wt% of the total monomer weight) and add it to the vial.
-
Place the magnetic stir bar in the vial and cap it.
-
Stir the mixture at room temperature in the dark until the photoinitiator is completely dissolved. Gentle heating (up to 40°C) can be used to accelerate dissolution.
-
Store the prepared resin in the dark until use.
Caption: Workflow for Photopolymer Resin Preparation.
Protocol 2: Determination of Photoreactivity by Photo-DSC
Objective: To quantify the curing kinetics of the prepared resin.
Materials:
-
Prepared photopolymer resin
-
Photo-Differential Scanning Calorimeter (Photo-DSC)
-
Aluminum DSC pans
Procedure:
-
Calibrate the Photo-DSC according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of the resin (typically 1-5 mg) into an aluminum DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge.
-
Expose the sample to UV light of a specific intensity and wavelength range (e.g., 320-390 nm, 10 mW/cm²).
-
Record the heat flow as a function of time during the exposure.
-
The exotherm generated is proportional to the rate of polymerization. Integrate the heat flow over time to determine the total enthalpy of polymerization and the conversion of the monomer.[3]
Data Analysis:
-
Rate of Polymerization (Rp): Proportional to the heat flow (dH/dt).
-
Monomer Conversion (%): Calculated from the cumulative heat of reaction at a given time divided by the total theoretical heat of reaction for the complete conversion of the monomer.
Protocol 3: Characterization of Cured Film Properties
Objective: To evaluate the physical and mechanical properties of the cured polymer.
Materials:
-
Prepared photopolymer resin
-
Substrate (e.g., glass slides, metal panels)
-
Film applicator (for controlled thickness)
-
UV curing system (e.g., mercury lamp, LED lamp)
-
Pencil hardness test kit (ASTM D3363)
-
Cross-hatch adhesion tester (ASTM D3359)
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Solvent (e.g., methyl ethyl ketone - MEK) and cotton swabs (for solvent resistance test)
Procedure:
-
Apply a uniform film of the resin onto the substrate using a film applicator.
-
Cure the film by exposing it to UV light. The dose (intensity x time) should be optimized.
-
Condition the cured films for 24 hours at standard conditions before testing.
-
Pencil Hardness: Determine the hardness of the film by pushing pencils of increasing hardness across the surface until a scratch is observed.
-
Adhesion: Perform a cross-hatch adhesion test to assess the adhesion of the coating to the substrate.
-
Solvent Resistance: Perform MEK double rubs on the surface until the coating is marred or removed. The number of rubs is a measure of the solvent resistance and cure degree.
Performance Data (Representative)
The following table provides typical performance data for a clear acrylate formulation cured with a substituted propiophenone photoinitiator.
| Property | Typical Value | ASTM Method |
| Pencil Hardness | F - 2H | D3363 |
| Adhesion (on steel) | 5B | D3359 |
| MEK Double Rubs | >100 | D5402 |
| Tack-Free Time | 2-5 seconds (at 100 mW/cm²) | - |
Note: These values are highly dependent on the specific formulation, substrate, and curing conditions.
Conclusion
2,2',4',6'-Tetramethylpropiophenone is a versatile Type I photoinitiator suitable for a wide range of photopolymerization applications. By carefully selecting the formulation components and optimizing the curing conditions, materials with a wide range of properties can be developed. The protocols and guidelines presented here provide a solid foundation for researchers and professionals to effectively utilize this class of photoinitiators in their work. It is essential to conduct thorough experimental evaluations to tailor formulations to the specific requirements of the intended application.
References
Application Notes and Protocols for 2,2',4',6'-Tetramethylpropiophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4',6'-Tetramethylpropiophenone, also known by its IUPAC name 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one and CAS number 2040-22-4, is a sterically hindered aromatic ketone. Its primary application in organic synthesis is as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage to generate free radicals, which can initiate various polymerization reactions.[1] The significant steric hindrance around the carbonyl group influences its reactivity, making it a subject of interest for studying reaction mechanisms and kinetics.
Physicochemical Properties
| Property | Value |
| CAS Number | 2040-22-4[2] |
| Molecular Formula | C₁₃H₁₈O[2] |
| Molecular Weight | 190.28 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
Applications in Organic Synthesis
The principal application of 2,2',4',6'-tetramethylpropiophenone is as a photoinitiator for free-radical polymerization. This is particularly relevant in the formulation of UV-curable coatings, inks, adhesives, and in 3D printing.
Photoinitiation via Norrish Type I Cleavage
Upon absorption of UV radiation, 2,2',4',6'-tetramethylpropiophenone undergoes a homolytic cleavage of the α-carbon-carbon bond (Norrish Type I reaction). This process generates two radical species: a mesitoyl radical and an isopropyl radical. These radicals can then initiate the polymerization of various monomers, such as acrylates and methacrylates.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2',2,2,3'-Tetramethylpropiophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2',2,2,3'-tetramethylpropiophenone. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Friedel-Crafts acylation of 1,2,3-trimethylbenzene (hemimellitene) with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivation of Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or properly stored anhydrous Lewis acid. |
| 2. Pivaloyl Chloride Decomposition: Pivaloyl chloride can decarbonylate to form a stable tert-butyl carbocation, leading to alkylation byproducts instead of the desired acylated product. | - Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor decarbonylation. - Choose a milder Lewis acid catalyst that is less likely to promote carbocation formation. | |
| 3. Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[1] | - Use a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. | |
| Formation of Isomeric Products | 1. Multiple Reactive Sites on Hemimellitene: 1,2,3-trimethylbenzene has multiple positions where acylation can occur. The ratio of isomers is highly dependent on reaction conditions.[2][3] | - To favor the formation of 2',3',4'-trimethylpropiophenone (the less sterically hindered product), add the Lewis acid to a mixture of hemimellitene and pivaloyl chloride. - To favor the formation of 3',4',5'-trimethylpropiophenone, add the hemimellitene to a pre-formed complex of pivaloyl chloride and the Lewis acid. |
| 2. Steric Hindrance: The bulky pivaloyl chloride and the methyl groups on hemimellitene can influence the position of acylation. | - Carefully control the reaction temperature and the order of reagent addition to influence the isomer ratio. | |
| Presence of Alkylation Byproducts | 1. Decarbonylation of Pivaloyl Chloride: As mentioned, the acylium ion from pivaloyl chloride can lose carbon monoxide to form a tert-butyl carbocation, which then alkylates the hemimellitene. | - Employ lower reaction temperatures. - Consider using a less reactive Lewis acid. |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: The different isomers of the product may have very similar boiling points and polarities, making separation by distillation or chromatography challenging. | - Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for analytical separation and consider preparative chromatography for purification. - Fractional distillation under reduced pressure with a highly efficient column may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of 1,2,3-trimethylbenzene (hemimellitene) with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is my yield of the desired ketone low, and I am isolating a significant amount of tert-butylated hemimellitene?
A2: This is a known issue when using pivaloyl chloride in Friedel-Crafts acylations. The intermediate acylium ion is sterically hindered and can undergo decarbonylation to form a stable tert-butyl carbocation. This carbocation then acts as an alkylating agent, leading to the formation of tert-butylhemimellitene instead of the desired ketone. To minimize this side reaction, it is crucial to maintain low reaction temperatures.
Q3: How can I control the formation of different isomers of this compound?
A3: The isomer distribution in the Friedel-Crafts acylation of hemimellitene is sensitive to the reaction conditions.[2][3] The formation of either the 2',3',4'- or 3',4',5'-isomer can be favored by changing the order of addition of the reagents. Adding the Lewis acid to a mixture of hemimellitene and pivaloyl chloride tends to yield more of the 2',3',4'-isomer, while adding hemimellitene to a pre-formed complex of pivaloyl chloride and the Lewis acid favors the 3',4',5'-isomer.
Q4: What are the best practices for handling the Lewis acid catalyst?
A4: Lewis acids like aluminum chloride are extremely sensitive to moisture. It is essential to use anhydrous reagents and solvents, and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried or flame-dried before use.
Q5: Are there alternative, milder catalysts I can use instead of aluminum chloride?
A5: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[4] In some cases, for highly activated aromatic rings, even milder catalysts or solid acid catalysts can be employed. These may help to reduce the extent of side reactions like decarbonylation.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Hemimellitene
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
2,2-Dimethylpropanoyl chloride (Pivaloyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of pivaloyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the pivaloyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Prepare a solution of hemimellitene (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition of hemimellitene, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 2',2,2,3'-Tetramethylpropiophenone Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2',2,2,3'-tetramethylpropiophenone. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Question | Answer |
| My compound "oils out" instead of crystallizing. What should I do? | "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To remedy this, try reheating the solution to dissolve the oil, then add more solvent and allow it to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization. Ensure the cooling process is gradual; placing the solution in an ice bath too quickly can promote oiling. |
| No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization? | If crystals do not form spontaneously, you can try several techniques. First, attempt to "scratch" the inside of the flask with a glass rod at the meniscus; the small glass particles can act as nucleation sites. Alternatively, introduce a seed crystal of the pure compound. If these methods fail, consider reducing the solvent volume by gentle heating or a stream of inert gas and then allowing the solution to cool again. Finally, placing the solution in a refrigerator or ice bath can promote crystallization, but do so slowly to avoid impurity trapping. |
| The purity of my recrystallized product is still low. What are the likely causes? | Low purity after recrystallization can result from several factors. The cooling process may have been too rapid, trapping impurities within the crystal lattice. Ensure a slow cooling rate. The chosen solvent may not be ideal, dissolving some impurities but not others effectively. It's also possible that the ratio of solvent to solute is incorrect; using too little solvent can cause impurities to co-precipitate with the product. Washing the filtered crystals with a small amount of cold, fresh solvent can help remove residual impurities. |
| How do I choose the best solvent for recrystallization? | An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. It should either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor. The solvent's boiling point should be below the melting point of the compound to prevent oiling out. Additionally, the solvent should be chemically inert to the compound and easily removable from the purified crystals. |
Chromatography Issues
| Question | Answer |
| My compound is not moving from the origin on the TLC plate/column (Rf = 0). What does this mean? | An Rf value of 0 indicates that your compound is too strongly adsorbed to the stationary phase (e.g., silica gel). This is typically because the mobile phase (eluent) is not polar enough. To increase the Rf value, you need to increase the polarity of the eluent. For example, if you are using pure hexane, you can try adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. |
| All my spots, including the product, are running at the solvent front on the TLC plate (Rf = 1). What should I do? | An Rf value of 1 suggests that the eluent is too polar, causing all components of the mixture to be carried along with the mobile phase without sufficient interaction with the stationary phase. To achieve better separation, you need to decrease the polarity of the eluent. For instance, if you are using a 50:50 mixture of hexane and ethyl acetate, try increasing the proportion of hexane (e.g., 80:20 hexane:ethyl acetate). |
| The separation between my product and an impurity is very poor. How can I improve it? | To improve the resolution between two closely eluting compounds, you can try several strategies. First, you can optimize the eluent system by testing different solvent mixtures of varying polarities. Running a shallower gradient in flash chromatography can also enhance separation.[1] If optimizing the mobile phase is insufficient, you may need to switch to a different stationary phase (e.g., alumina instead of silica gel) or consider a different chromatographic technique, such as reversed-phase chromatography.[1] |
| I'm observing streaking or tailing of my spots on the TLC plate. What is the cause? | Tailing or streaking can be caused by several factors. The most common is overloading the sample on the TLC plate. Try spotting a more dilute solution. Acidic or basic functional groups in the compound can also interact strongly with the stationary phase, leading to tailing. Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue. Finally, the presence of highly polar impurities can also cause this effect. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common purification methods for a compound like this compound? | For a solid organic compound like this compound, the most common and effective purification methods are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities from a relatively pure product. Column chromatography (either flash or preparative HPLC) is more powerful for separating complex mixtures or purifying compounds from significant amounts of impurities.[2][3] |
| How can I assess the purity of my final product? | Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of impurities. A pure compound should ideally show a single spot. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities. Finally, a sharp melting point range is a good indicator of high purity for a crystalline solid.[5] |
| What are the likely impurities I might encounter? | The impurities present will depend on the synthetic route used. For instance, if this compound is synthesized via a Friedel-Crafts acylation, potential impurities could include unreacted starting materials (e.g., 1,2,3-trimethylbenzene), byproducts from side reactions (e.g., isomers with the acyl group at a different position), or residual catalysts and solvents. |
| When should I choose preparative HPLC over flash chromatography? | The choice between preparative HPLC and flash chromatography depends on the required purity, the amount of sample, and the difficulty of the separation. Flash chromatography is generally used for larger quantities (grams to kilograms) and for separations that are not extremely challenging. Preparative HPLC offers higher resolution and is suitable for difficult separations or when very high purity is required, typically for smaller sample sizes (milligrams to grams).[2] |
| How do I handle residual solvents in my purified product? | Residual solvents are a common type of impurity.[6] After purification, the product should be thoroughly dried to remove any remaining solvent. This is typically done under high vacuum. The choice of drying conditions (temperature, duration) depends on the volatility of the solvent and the thermal stability of the compound. Guidelines such as ICH Q3C provide limits for residual solvents in pharmaceutical products.[6][7] |
Quantitative Data Summary
The following table provides a general comparison of common purification techniques. The values are typical estimates and can vary significantly based on the specific compound and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Scale | Cost |
| Recrystallization | >99% | 50-90% | mg to kg | Low |
| Flash Chromatography | 95-99% | 60-95% | mg to kg | Medium |
| Preparative HPLC | >99.5% | 70-98% | mg to g | High |
| Distillation | 90-99% | 50-90% | g to kg | Medium |
Experimental Protocols
1. General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room temperature and at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
2. General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system for separation using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel) as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatographic techniques for the isolation and purification of lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Photopolymerization with Acylphosphine Oxide Photoinitiators
Disclaimer: The compound "2',2,2,3'-TETRAMETHYLPROPIOPHENONE" as specified in the query is not a commonly referenced commercial or research photoinitiator. Based on the chemical nomenclature, it is likely a typographical error. This technical support guide will focus on a widely used and structurally related class of photoinitiators, acylphosphine oxides, with a specific emphasis on Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) . TPO is a highly efficient Norrish Type I photoinitiator extensively used in research and industry, and the principles discussed here are broadly applicable to similar systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and why is it used in photopolymerization?
A1: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly efficient free-radical photoinitiator.[1] It is widely used to initiate the polymerization of unsaturated resins, such as acrylates, upon exposure to UV light.[1][3] Its popularity stems from its broad UV absorption range (350-420 nm), fast curing speed, and its "photobleaching" effect, which allows for deep curing of thick and pigmented systems.[1][4] Unlike Type II photoinitiators, TPO does not require a co-initiator, which can simplify formulations and improve the color stability of the cured product.[5][6]
Q2: What is the mechanism of action for TPO?
A2: TPO is a Norrish Type I photoinitiator. Upon absorbing UV light, the molecule undergoes α-cleavage, breaking the bond between the carbonyl group and the phosphorus atom. This process generates two distinct free radicals: a benzoyl radical and a diphenylphosphinoyl radical.[2] Both of these radicals are capable of initiating the polymerization of monomers, contributing to a high curing efficiency.[1]
Q3: What are the main advantages of using TPO?
A3:
-
High Efficiency: TPO's ability to generate two initiating radicals per molecule leads to rapid polymerization.[1][5]
-
Deep Curing: TPO exhibits photobleaching, where the photoinitiator is consumed during the reaction, increasing UV light penetration and allowing for the curing of thick sections and pigmented formulations.[1][4]
-
Broad UV Absorption: It has a wide absorption spectrum in the near-UV range, making it compatible with various UV light sources, including LED lamps.[1][6]
-
Low Yellowing: TPO-based formulations typically show good color stability and are suitable for clear and white coatings.[4][7]
-
No Co-initiator Required: As a Type I photoinitiator, it does not necessitate the use of a co-initiator like an amine, which can sometimes lead to yellowing and other side reactions.[5][6]
Q4: What are the potential disadvantages or limitations of TPO?
A4:
-
Oxygen Inhibition: Like most free-radical polymerizations, reactions initiated by TPO can be sensitive to oxygen, which can quench the initiating radicals and lead to incomplete surface curing.
-
Lower Depth of Cure Compared to Some Systems: While good for thick sections, its depth of cure can be lower than that of some other photoinitiator systems, such as those based on camphorquinone (CQ) in certain applications.[5][6]
-
Polymerization Stress: TPO-based composites can sometimes generate higher polymerization stresses compared to other systems.[5]
-
Regulatory Scrutiny: TPO has faced increasing regulatory scrutiny regarding its potential toxicity.[8][9] Researchers and formulators should stay informed about the latest safety regulations and consider safer alternatives where necessary.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or slow polymerization | 1. Insufficient light intensity or incorrect wavelength: The UV source may not be providing enough energy in TPO's absorption range (380-425 nm).[5][6] 2. Oxygen inhibition: Dissolved oxygen in the resin or exposure to air during curing can terminate free radicals.[10] 3. Low photoinitiator concentration: The concentration of TPO may be too low for the specific resin system and curing conditions. 4. Presence of inhibitors: Monomers often contain inhibitors to prevent premature polymerization during storage.[10] | 1. Ensure your UV lamp (e.g., multiwave LED) emits within the 380-425 nm range and that the intensity is adequate for the sample thickness.[5][6] 2. De-gas the resin mixture before curing. Curing under an inert atmosphere (e.g., nitrogen) can significantly improve polymerization.[10] 3. Increase the TPO concentration incrementally (see Data Presentation section). Be aware that excessively high concentrations can also hinder deep curing.[11] 4. Use monomers with the inhibitor removed or pass the monomer through a column of inhibitor remover.[10] |
| Tacky or uncured surface | 1. Oxygen inhibition: This is a primary cause of surface tackiness. | 1. Cure under a nitrogen blanket. 2. Increase the light intensity at the surface. 3. Use a barrier coating (e.g., a thin film transparent to UV light) to block oxygen. 4. Combine TPO with other photoinitiators that are less sensitive to oxygen inhibition. |
| Yellowing of the cured polymer | 1. Side reactions or degradation products: Although TPO generally leads to low yellowing, side reactions can occur, especially with prolonged UV exposure or interaction with other formulation components. 2. Use of co-initiators: If TPO is used in combination with an amine co-initiator (which is not typical for a Type I initiator), this can cause yellowing. | 1. Optimize the light exposure time to avoid over-curing. 2. Ensure high purity of all formulation components. 3. Avoid the use of amine co-initiators unless a specific synergistic effect is desired and the potential for yellowing is acceptable. |
| Poor depth of cure | 1. High photoinitiator concentration: Too much TPO can absorb most of the UV light at the surface, preventing it from reaching deeper into the sample.[11] 2. Light scattering or absorption by fillers: Pigments or fillers in the formulation can block UV light. | 1. Reduce the TPO concentration. A lower concentration can allow for deeper light penetration.[11] 2. TPO is generally a good choice for pigmented systems due to photobleaching, but optimization of the concentration is still crucial. 3. Use a higher intensity light source. |
Data Presentation
Table 1: Effect of TPO Concentration on Degree of Conversion (DC) in Unfilled and Filled Resins
| TPO Concentration (wt%) | DC (%) - Unfilled Resin (Top Surface) | DC (%) - Unfilled Resin (Bottom Surface) | DC (%) - Filled Resin (Top Surface) | DC (%) - Filled Resin (Bottom Surface) |
| 0.05 | 73 | 63 | 53 | 47 |
| ~1.08 | Plateau reached (approx. 91) | Plateau reached (approx. 81) | - | - |
| ~1.50 | - | - | Plateau reached (approx. 81) | Plateau reached (approx. 70) |
Data adapted from a study on Bis-GMA/TEGDMA resins. The degree of conversion increases with TPO concentration up to a plateau.[12]
Table 2: Comparison of TPO with Camphorquinone (CQ)/Amine System
| Photoinitiator System | Degree of Conversion (%) |
| TPO (0.5 mol%) | 63.0 ± 1.0 |
| CQ/EDMAB (0.5 mol%/1 mol%) | 56.05 ± 0.5 |
Data from a study by Bertolo et al., indicating a higher degree of conversion for TPO compared to a CQ-based system under the tested conditions.[5]
Experimental Protocols
1. General Protocol for Photopolymerization of an Acrylate Resin
This protocol provides a general guideline. Specific parameters should be optimized for your particular system.
-
Materials:
-
Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) photoinitiator
-
Solvent (if necessary, e.g., acetone, for dissolving TPO)
-
UV light source with emission in the 380-425 nm range (e.g., 405 nm LED)
-
Reaction vessel or mold
-
-
Procedure:
-
Preparation of the Photoinitiator Solution: If TPO is not readily soluble in the monomer, dissolve it in a minimal amount of a suitable volatile solvent.
-
Formulation: Add the desired weight percentage of TPO to the monomer/oligomer blend. Typical concentrations range from 0.1 wt% to 2.0 wt%.[11][12] Mix thoroughly until the TPO is completely dissolved.
-
De-gassing (optional but recommended): To minimize oxygen inhibition, place the formulation in a vacuum chamber for 10-15 minutes to remove dissolved air.
-
Sample Preparation: Dispense the resin formulation into the mold or onto the substrate for curing.
-
Curing: Expose the sample to the UV light source. The exposure time will depend on the light intensity, sample thickness, and TPO concentration.
-
Analysis: Characterize the cured polymer for properties such as degree of conversion (e.g., using FTIR), hardness, and mechanical strength.
-
2. Monitoring Polymerization with Real-Time FTIR (RT-FTIR)
-
Objective: To measure the rate and degree of monomer conversion during photopolymerization.
-
Methodology:
-
Prepare the resin formulation as described above.
-
Place a small drop of the liquid resin between two transparent substrates (e.g., KBr pellets) suitable for IR spectroscopy.
-
Position the sample in the FTIR spectrometer.
-
Initiate UV irradiation of the sample while simultaneously collecting IR spectra at regular intervals.
-
Monitor the decrease in the absorbance of the acrylate double bond peak (e.g., around 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization.
-
Calculate the degree of conversion as a function of time.
-
Visualizations
Caption: Photoinitiation mechanism of TPO.
Caption: Troubleshooting workflow for incomplete polymerization.
References
- 1. boldchem.com [boldchem.com]
- 2. nbinno.com [nbinno.com]
- 3. News - Understanding the role of photoinitiator TPO (CAS 75980-60-8) in photopolymerization [wenzhoubluedolphin.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application_Chemicalbook [chemicalbook.com]
- 8. evlolash.com [evlolash.com]
- 9. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Initiation Rates with 2',2,2,3'-Tetramethylpropiophenone
Welcome to the technical support center for 2',2,2,3'-Tetramethylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low initiation rates in photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one (CAS No. 2040-22-4), is a Norrish Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a process called α-cleavage, where the molecule splits into two highly reactive free radicals. These free radicals then initiate the polymerization of monomers and oligomers in your formulation.[1]
Q2: What are the common causes of low initiation rates with this photoinitiator?
A2: Low initiation rates can stem from several factors, including a mismatch between the UV light source's emission spectrum and the photoinitiator's absorption spectrum, incorrect photoinitiator concentration, oxygen inhibition, and interference from other components in the formulation.
Q3: How does oxygen inhibition affect my experiment and how can I prevent it?
A3: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form less reactive peroxy radicals, which can terminate the polymerization chain reaction. This is particularly problematic at the surface of the sample where oxygen from the air is most abundant. To mitigate oxygen inhibition, you can try inerting your reaction chamber with nitrogen or argon, increasing the light intensity, or adding an oxygen scavenger to your formulation.
Q4: Can the concentration of this compound be too high?
A4: Yes. While a certain concentration is necessary for efficient initiation, an excessively high concentration can be detrimental. Too much photoinitiator can lead to a "shielding" or "inner filter" effect, where the molecules at the surface absorb most of the UV light, preventing it from penetrating deeper into the sample. This results in incomplete curing and a tacky surface. An optimal concentration exists for each specific formulation and curing depth.[2]
Troubleshooting Guide for Low Initiation Rates
This guide provides a systematic approach to diagnosing and resolving common issues leading to low photopolymerization initiation rates.
Problem 1: Inefficient or Incomplete Curing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Wavelength Mismatch | Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. Due to steric hindrance, this molecule is expected to have a hypsochromic (blue) shift in its absorption spectrum compared to less substituted propiophenones. | Improved curing speed and efficiency. |
| Incorrect Photoinitiator Concentration | Optimize the concentration of the photoinitiator. Start with a concentration series (e.g., 0.1%, 0.5%, 1%, 2% by weight) to determine the optimal level for your specific resin and sample thickness. | Identification of an optimal concentration that balances light absorption and penetration for thorough curing.[2][3] |
| Low Light Intensity | Increase the intensity of your UV light source. A higher photon flux can generate more free radicals, helping to overcome oxygen inhibition. | Faster and more complete polymerization, especially at the surface. |
| Oxygen Inhibition | Perform the polymerization in an inert atmosphere (e.g., nitrogen or argon glovebox). Alternatively, add an oxygen scavenger to your formulation. | Reduced tackiness at the surface and improved overall cure. |
Problem 2: Tacky or Uncured Surface
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Oxygen Inhibition | In addition to inerting the atmosphere, consider using a barrier coating (e.g., a thin polymer film) to prevent oxygen diffusion at the surface. | A tack-free, fully cured surface. |
| Insufficient Surface Cure | Formulations with high viscosity can limit the mobility of reactive species at the surface. Consider adding a co-initiator or a reactive diluent to improve surface cure. | Improved surface hardness and elimination of tackiness. |
| Phase Separation | Ensure that the photoinitiator is fully dissolved and compatible with your resin system. Incompatibility can lead to phase separation and non-uniform initiation. | A homogenous and uniformly cured polymer. |
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration
This protocol outlines a method to identify the ideal concentration of this compound for your specific application.
Materials:
-
Your monomer/oligomer formulation
-
This compound
-
A series of small, transparent sample containers (e.g., glass vials)
-
UV curing system with a controlled light source
-
Method for assessing cure depth (e.g., a penetrometer or by scraping away uncured material)
Procedure:
-
Prepare a stock solution of your resin formulation.
-
Create a series of formulations with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 wt%). Ensure the photoinitiator is completely dissolved in each formulation.
-
Fill the sample containers with a consistent volume of each formulation.
-
Expose each sample to the UV light source for a fixed amount of time.
-
After exposure, measure the depth of the cured polymer in each sample.
-
Plot the cure depth as a function of the photoinitiator concentration. The optimal concentration will correspond to the peak of this curve.[4][5]
Data Presentation:
| Photoinitiator Concentration (wt%) | Cure Depth (mm) - Trial 1 | Cure Depth (mm) - Trial 2 | Cure Depth (mm) - Trial 3 | Average Cure Depth (mm) |
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 1.5 | ||||
| 2.0 |
Protocol 2: Measuring the UV-Vis Absorption Spectrum
As the specific UV-Vis absorption spectrum for this compound may not be readily available, this protocol describes how to measure it.
Materials:
-
This compound
-
A suitable solvent that is transparent in the UV range (e.g., acetonitrile or hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01 mg/mL).
-
Calibrate the spectrophotometer with a blank cuvette containing only the solvent.
-
Fill a quartz cuvette with the photoinitiator solution.
-
Scan the absorbance of the solution over a range of UV wavelengths (e.g., 200-450 nm).
-
The wavelength at which the maximum absorbance is observed is the λmax. This is the wavelength at which the photoinitiator is most efficient.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Norrish Type I photoinitiation mechanism of this compound.
Caption: Troubleshooting workflow for low photoinitiation rates.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 4. princeton.edu [princeton.edu]
- 5. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2',2,2,3'-TETRAMETHYLPROPIOPHENONE in solution
This technical support center provides guidance on the stability of 2',2,2,3'-tetramethylpropiophenone in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that due to limited publicly available stability data specific to this compound, the following troubleshooting guides and FAQs are based on general principles of stability for alkyl aryl ketones and data from structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing a decrease in concentration over time. What are the potential causes?
A1: Several factors can contribute to the degradation of this compound in solution. The most common causes are exposure to light (photodegradation), elevated temperatures (thermal degradation), and reaction with the solvent or other components in the solution (e.g., hydrolysis, oxidation).
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage, to minimize thermal degradation.
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Solvent Selection: Ensure the solvent is inert and of high purity. Protic solvents may participate in hydrolysis, especially at non-neutral pH. Aprotic solvents are generally preferred for long-term storage.
-
Inert Atmosphere: If oxidation is suspected, particularly in the presence of reactive functional groups, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q2: I observe the formation of new peaks in my chromatogram when analyzing aged solutions of this compound. What could these be?
A2: The appearance of new peaks likely indicates the formation of degradation products. For alkyl aryl ketones, common degradation pathways include:
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Oxidation: The alkyl side chain can be susceptible to oxidation, potentially forming hydroperoxides, alcohols, or smaller ketone fragments.
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Photodegradation: Aromatic ketones can undergo various photochemical reactions, including Norrish Type I and Type II reactions, leading to a variety of degradation products.
-
Hydrolysis: While the ketone functional group is generally stable to hydrolysis, other parts of the molecule or impurities could be susceptible, especially under acidic or basic conditions.
Troubleshooting and Identification:
-
Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light). This can help to confirm the degradation pathway.[1][2][3][4]
-
Mass Spectrometry (MS): Utilize LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks, which can provide the molecular weight of the degradation products and aid in their structural elucidation.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
Method Development Workflow:
-
Initial Method: Start with a standard reversed-phase HPLC method with UV detection. Propiophenone and its derivatives are generally UV active.
-
Forced Degradation: Subject a solution of this compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[3][4]
-
Method Optimization: Analyze the stressed samples and optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry, pH) to achieve baseline separation between the parent compound and all major degradation products.
-
Method Validation: Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Summary: General Stability of Alkyl Aryl Ketones
| Stress Condition | Typical Reagents and Conditions | Potential Degradation of Alkyl Aryl Ketones |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Generally stable, but prolonged exposure may lead to minor degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | Generally stable, but enolate-catalyzed side reactions are possible. |
| Oxidation | 3% - 30% H₂O₂, room temperature or slightly elevated | Susceptible to oxidation at the alkyl side chain. |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) or reflux in solvent | Degradation rate is temperature-dependent. |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B) | Aromatic ketones are often photosensitive. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
Analysis: Analyze all samples by a suitable HPLC method and compare the chromatograms to that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject the control and stressed samples into the HPLC system.
-
Evaluate the separation of the parent peak from any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve a resolution of >1.5 between all peaks.
-
Validate the final method according to regulatory guidelines.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Information on 2',2,2,3'-TETRAMETHYLPROPIOPHENONE Not Found
A comprehensive search for technical information regarding the photoinitiator 2',2,2,3'-tetramethylpropiophenone and its role in overcoming oxygen inhibition has yielded insufficient data to create a detailed technical support center as requested.
Despite extensive searches for its mechanism of action, common applications, troubleshooting guidelines, quantitative performance data, and established experimental protocols, publicly available scientific and technical literature does not provide the specific details necessary to generate the requested content. The search results focused on more common photoinitiators and general strategies for mitigating oxygen inhibition in photopolymerization, without mentioning this compound.
This lack of available information prevents the creation of the following requested components:
-
Troubleshooting Guides and FAQs: Without knowledge of common issues and their resolutions, it is impossible to create a relevant and accurate troubleshooting guide.
-
Quantitative Data Summaries: No quantitative data on the performance of this specific photoinitiator, such as curing times, depths, or concentration effects, were found.
-
Detailed Experimental Protocols: Specific, validated experimental methodologies for using this compound could not be located.
-
Signaling Pathway and Workflow Diagrams: The mechanism by which this compound overcomes oxygen inhibition remains unclear from the available information, making it impossible to create accurate diagrams.
It is possible that this compound is a less common, highly specialized, or proprietary compound, for which technical data is not widely disseminated.
We recommend consulting the manufacturer or supplier of this compound for a material data sheet (MDS), technical data sheet (TDS), or other application-specific information. These documents are the most likely sources for the detailed technical specifications and guidance required for its effective use in research and development.
Technical Support Center: Modifying Reaction Conditions for 2',2,2,3'-TETRAMETHYLPROPIOPHENONE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2',2,2,3'-tetramethylpropiophenone and other sterically hindered aromatic ketones. The synthesis of this class of molecules is often challenging due to significant steric hindrance, which can lead to low yields and side reactions. This guide offers insights into modifying reaction conditions to optimize outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge is the significant steric hindrance around the reaction sites. The aromatic substrate, 1,2,3-trimethylbenzene (hemimellitene), is polysubstituted, and the acylating agent, 2,2,3-trimethylpropionyl chloride, possesses a bulky tert-butyl-like group. This steric congestion impedes the approach of the electrophile to the aromatic ring, making the standard Friedel-Crafts acylation conditions suboptimal and often resulting in low product yields.
Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?
A2: Low yields in the synthesis of sterically hindered ketones like this compound via Friedel-Crafts acylation can be attributed to several factors:
-
Steric Hindrance: As mentioned, the bulky nature of both reactants is the main obstacle.
-
Inappropriate Lewis Acid: Not all Lewis acids are effective for hindered substrates. Stronger Lewis acids are generally required, but their use can also lead to side reactions.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.[1]
-
Reaction Temperature and Time: These parameters need to be carefully optimized for sterically hindered reactions, which may require more forcing conditions.
-
Deactivation of the Catalyst: The ketone product can form a complex with the Lewis acid catalyst, effectively deactivating it. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[2]
Q3: Can the acylium ion from 2,2,3-trimethylpropionyl chloride rearrange?
A3: While acylium ions are generally more stable and less prone to rearrangement than carbocations in Friedel-Crafts alkylations, highly branched acylium ions can undergo decarbonylation to form a stable carbocation, leading to an alkylated byproduct instead of the desired ketone. In the case of 2,2,3-trimethylpropionyl chloride, the formation of the corresponding acylium ion is followed by a potential rearrangement to a more stable tertiary carbocation, which could then lead to alkylation of the aromatic ring.
Q4: Are there alternative methods to synthesize sterically hindered ketones like this compound?
A4: Yes, when Friedel-Crafts acylation proves inefficient, several alternative methods can be employed:
-
Organocuprate Chemistry: The reaction of an organocuprate (Gilman reagent) derived from 1,2,3-trimethylbenzene with 2,2,3-trimethylpropionyl chloride can be a viable alternative. Organocuprates are known to be effective in the synthesis of ketones from acyl chlorides.
-
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura or Negishi reactions, can be adapted for the synthesis of hindered aryl ketones.[3] These methods often offer milder reaction conditions and greater functional group tolerance.
-
Fries Rearrangement: If the corresponding ester (1,2,3-trimethylphenyl 2,2,3-trimethylpropanoate) is accessible, a Fries rearrangement can be attempted to form the desired ketone, although this method can also be limited by steric hindrance and may lead to a mixture of ortho and para isomers.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive electrophile due to steric hindrance. | * Use a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃). * Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress carefully to avoid decomposition. |
| Inappropriate solvent. | * For kinetically controlled reactions, non-polar solvents like carbon disulfide or dichloromethane are often preferred.[1] * Polar solvents like nitrobenzene can sometimes favor the thermodynamically more stable product, but may also lead to catalyst deactivation.[1] Experiment with different solvents to find the optimal medium. | |
| Catalyst deactivation. | * Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. The ketone product forms a complex with the Lewis acid, which can inhibit catalysis.[2] | |
| Formation of Alkylated Byproduct | Decarbonylation of the acylium ion. | * This is more likely with highly branched acyl chlorides. Use milder reaction conditions (lower temperature) to disfavor the decarbonylation pathway. * Consider using a milder Lewis acid that is less likely to promote carbocation formation. |
| Low Regioselectivity (Formation of Isomers) | Reaction conditions favoring thermodynamic control. | * The methyl groups on 1,2,3-trimethylbenzene direct incoming electrophiles to the 4- and 6-positions. Due to sterics, the 4-position is generally favored. * Lowering the reaction temperature may increase kinetic control and potentially improve selectivity. |
| Difficult Product Isolation | Complex formation with the Lewis acid. | * Ensure a proper aqueous workup (e.g., with dilute HCl) to break up the ketone-Lewis acid complex. * Purification by column chromatography may be necessary to separate the product from byproducts and starting materials. |
Data Presentation
Table 1: Relative Reactivities of Acyl Chlorides in Friedel-Crafts Acylation
This table, adapted from the work of P. H. Gore and J. A. Hoskins, illustrates the impact of steric hindrance on the reactivity of various acyl chlorides with both a standard aromatic (benzene) and a more hindered aromatic (mesitylene, 1,3,5-trimethylbenzene). Although 1,2,3-trimethylbenzene is not identical to mesitylene, the trend provides valuable insight into the challenges of acylating polysubstituted benzenes.
| Acyl Chloride | Relative Reactivity with Benzene | Relative Reactivity with Mesitylene |
| Acetyl chloride | 1.00 | 1.00 |
| Propionyl chloride | 0.82 | 0.75 |
| Isobutyryl chloride | 0.34 | 0.18 |
| Pivaloyl chloride (similar to 2,2,3-trimethylpropionyl chloride) | 0.05 | Very Low/No Reaction |
Data is qualitative and based on trends observed in related reactions. Actual yields will vary based on specific reaction conditions.
Table 2: Qualitative Effect of Lewis Acid Strength on Yield in Hindered Acylations
| Lewis Acid | Relative Strength | Expected Yield for Hindered Acylation | Notes |
| ZnCl₂ | Mild | Low | Generally not effective enough for highly hindered substrates. |
| FeCl₃ | Moderate | Moderate | A common and effective catalyst, often a good starting point.[4] |
| AlCl₃ | Strong | Potentially High | Often the most effective, but can also promote side reactions like decarbonylation.[2] |
| TiCl₄ | Strong | Moderate to High | Can be a good alternative to AlCl₃, sometimes offering different selectivity. |
| Triflate Salts (e.g., Sc(OTf)₃) | Moderate to Strong | Moderate | Can be effective and are often more tolerant to functional groups.[5] |
Table 3: Qualitative Effect of Solvent on Friedel-Crafts Acylation
| Solvent | Polarity | General Effect on Hindered Acylations |
| Carbon Disulfide (CS₂) | Non-polar | Often used for kinetically controlled reactions, can be effective for hindered substrates.[1] |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | A common solvent for Friedel-Crafts reactions, offers good solubility for reactants. |
| Nitrobenzene | Polar aprotic | Can increase the solubility of the intermediate complex, potentially favoring the thermodynamic product. However, it can also deactivate the catalyst.[1] |
| 1,2-Dichloroethane | Polar aprotic | Similar to dichloromethane, a versatile solvent for these reactions. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,2,3-Trimethylbenzene (Hemimellitene) with 2,2,3-Trimethylpropionyl Chloride
This protocol is a generalized procedure based on standard Friedel-Crafts acylation of sterically hindered substrates. Optimization of stoichiometry, temperature, and reaction time is highly recommended.
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
2,2,3-Trimethylpropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,3-trimethylpropionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1,2,3-trimethylbenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
After the addition of the arene, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
The reaction may require heating to reflux for several hours to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
References
- 1. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistryjournals.net [chemistryjournals.net]
Enhancing the cure depth of resins with 2',2,2,3'-TETRAMETHYLPROPIOPHENONE
Technical Support Center: Enhancing Resin Cure Depth with Photoinitiators
A Note on 2',2,2,3'-Tetramethylpropiophenone:
Our initial investigation into enhancing resin cure depth with this compound revealed limited specific technical data, experimental protocols, and troubleshooting guides for this particular photoinitiator. To provide a comprehensive and immediately useful resource for researchers, scientists, and drug development professionals, this technical support center will focus on a well-documented and highly effective photoinitiator known for its exceptional performance in increasing the cure depth of resins: Omnirad 819 .
Omnirad 819, chemically known as Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide, is a versatile Type I photoinitiator widely used for the radical polymerization of unsaturated resins upon UV light exposure.[1][2][3][4] It is particularly effective for curing thick sections, pigmented formulations, and glass-fiber-reinforced systems.[1][3][4][5][6][7] Its broad UV absorption spectrum and high reactivity make it an excellent choice for applications where achieving a significant cure depth is critical.[1][8]
This guide will provide detailed troubleshooting, frequently asked questions, experimental protocols, and quantitative data related to the use of Omnirad 819 to enhance the cure depth of your resin formulations.
Troubleshooting Guide
This guide addresses common issues encountered when using Omnirad 819 to enhance the cure depth of resins.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or slow cure through the entire resin thickness (poor cure depth) | Insufficient Light Intensity: The UV light is not powerful enough to penetrate the full depth of the resin. | Increase the intensity of the UV light source. Ensure the light source is appropriate for the resin thickness. |
| Incorrect Wavelength: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of Omnirad 819 (peaks around 237, 275, and 380 nm).[2][9] | Use a UV lamp with an emission spectrum that includes wavelengths between 350 nm and 420 nm for optimal activation of Omnirad 819.[8] LED lamps with 365 nm, 385 nm, or 395 nm outputs are effective.[8] | |
| Sub-optimal Photoinitiator Concentration: The concentration of Omnirad 819 is too low for the resin system and thickness. | Gradually increase the concentration of Omnirad 819 in your formulation. Typical concentrations range from 0.1% to 1.5% by weight, depending on the specific application and resin system.[10] | |
| Light Attenuation by Pigments or Fillers: Pigments (especially white or dark colors) or fillers in the resin can block or scatter UV light, reducing penetration depth. | Omnirad 819 is well-suited for pigmented systems.[1][10] However, for highly opaque systems, you may need to increase the concentration of Omnirad 819 and/or the light exposure time. Consider using a combination of photoinitiators for improved performance. | |
| Surface of the resin remains tacky or uncured | Oxygen Inhibition: Oxygen in the atmosphere can inhibit the polymerization reaction at the surface. | Cure the resin in an inert atmosphere (e.g., nitrogen). Increase the light intensity at the surface. Consider adding a wax to the formulation that will migrate to the surface and create a barrier to oxygen. |
| Low Photoinitiator Reactivity at the Surface: While Omnirad 819 is effective for through-cure, a different photoinitiator might be more efficient at the very surface. | Combine Omnirad 819 with a photoinitiator that has high surface cure reactivity, such as Omnirad 184 or Omnirad BDK.[1] | |
| Yellowing of the cured resin | Excessive Photoinitiator Concentration: High concentrations of Omnirad 819 can lead to yellowing upon curing. | Optimize the concentration of Omnirad 819 to the minimum effective level. Ensure sufficient exposure to UV radiation, as this can help minimize yellowing.[1] |
| Light Source and Exposure: Prolonged exposure to certain wavelengths of UV light can cause yellowing. | Optimize the exposure time and use a light source with a well-defined wavelength range. | |
| Crystallization of the photoinitiator in the resin | Poor Solubility: Omnirad 819 is a powder and may have limited solubility in some resin systems, leading to crystallization over time.[1] | Ensure thorough mixing and consider gently heating the resin to aid dissolution. If crystallization persists, consider using a liquid version or a blend of photoinitiators with better solubility. |
| Inconsistent curing results | Improper Mixing: The photoinitiator is not uniformly dispersed throughout the resin. | Mix the resin and photoinitiator thoroughly until the Omnirad 819 is fully dissolved. Use a mechanical stirrer for larger batches. |
| Variable Light Exposure: The distance and angle of the UV lamp are not consistent across experiments. | Standardize the curing setup to ensure consistent light exposure for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Omnirad 819?
A1: Omnirad 819 is a Norrish Type I photoinitiator.[9][11] Upon exposure to UV light, it undergoes a unimolecular cleavage to form two highly reactive free radicals: a phosphinoyl radical and a benzoyl radical.[11] Both of these radicals can initiate the polymerization of acrylate or other unsaturated monomers in the resin.[11]
Q2: What is the optimal concentration of Omnirad 819 to enhance cure depth?
A2: The optimal concentration depends on several factors, including the resin system, the presence of pigments or fillers, the thickness of the sample, and the intensity of the UV light source. However, a general starting point is between 0.5% and 1.5% by weight.[10] For clear coatings, a lower concentration of 0.1-0.2% may be sufficient when used in combination with another photoinitiator like Omnirad 184.[10] For highly pigmented white systems, a concentration of 0.5-1.0% is often recommended.[10] It is always best to determine the optimal concentration through a series of experiments.
Q3: What is the UV absorption spectrum of Omnirad 819?
A3: Omnirad 819 has a broad absorption spectrum with peaks at approximately 237 nm, 275 nm, and a significant absorption tail extending into the visible light region up to around 420 nm, with a notable peak around 380 nm.[2][9] This long-wavelength absorption is crucial for its effectiveness in curing thick and pigmented resins.
Q4: Can Omnirad 819 be used with LED curing lamps?
A4: Yes, due to its absorption in the longer UVA and violet light range, Omnirad 819 is very effective for use with LED curing lamps, particularly those with emission wavelengths of 365 nm, 385 nm, 395 nm, and 405 nm.[8][12]
Q5: How does Omnirad 819 compare to other photoinitiators like TPO for cure depth?
A5: Omnirad 819 generally exhibits higher reactivity and absorbance at 405 nm compared to TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[12] This higher reactivity can contribute to better surface cure. However, some studies suggest that for achieving maximum depth of cure, a slightly lower reactivity might be favorable, as it allows light to penetrate deeper into the resin before the surface layer becomes too opaque.[12] The choice between Omnirad 819 and TPO can depend on the specific requirements of the application, with Omnirad 819 often being preferred for its overall efficiency, especially in pigmented systems.[1][13]
Quantitative Data
Table 1: Physical and Chemical Properties of Omnirad 819
| Property | Value |
| Chemical Name | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide |
| CAS Number | 162881-26-7 |
| Molecular Weight | 418.5 g/mol |
| Appearance | Yellow powder |
| Melting Point | 127 – 133 °C (260 – 271 °F) |
| UV Absorption Maxima | 237 nm, 275 nm, 380 nm |
Source: IGM Resins, Stobec[1][5]
Table 2: Recommended Starting Concentrations of Omnirad 819 for Various Applications
| Application | Recommended Concentration (% by weight) |
| Clear Acrylate Coatings | 0.1 - 0.2% (often with 1-2% Omnirad 184) |
| White Pigmented Acrylate Coatings | 0.5 - 1.0% (often with 1-2% Omnirad 184) |
| Colored Acrylate Formulations | 0.5 - 1.0% (often with 1-2% Omnirad 184) |
| Glass-Fiber Reinforced Polyester/Styrene | 0.2 - 0.4% |
| White Screen Printing Inks | 0.5 - 1.5% (often with 1-2% Omnirad 184) |
Source: IGM Resins[10]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Omnirad 819 for Maximum Cure Depth
Objective: To identify the concentration of Omnirad 819 that yields the greatest cure depth for a specific resin formulation.
Materials:
-
Resin formulation (e.g., acrylate-based)
-
Omnirad 819
-
A series of small, cylindrical molds of a specific diameter and sufficient height (e.g., 6 mm diameter, 15 mm height)
-
UV curing lamp with a known wavelength and intensity (e.g., 395 nm LED)
-
Micrometer or digital calipers
-
Spatula
-
Timer
Methodology:
-
Preparation of Resin-Photoinitiator Mixtures:
-
Prepare a series of resin mixtures with varying concentrations of Omnirad 819 (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.25%, 1.5% by weight).
-
Ensure each mixture is thoroughly stirred until the Omnirad 819 is completely dissolved.
-
-
Sample Preparation:
-
Fill each cylindrical mold with one of the prepared resin mixtures.
-
Use a spatula to level the surface of the resin in the mold.
-
-
Curing:
-
Place the filled mold under the UV curing lamp at a fixed distance.
-
Cure each sample for a predetermined amount of time (e.g., 60 seconds). Ensure the time and light intensity are consistent for all samples.
-
-
Measurement of Cure Depth:
-
After curing, remove the resin from the mold.
-
The bottom of the cured sample will likely be uncured. Carefully remove the uncured, liquid resin.
-
Using a micrometer or digital calipers, measure the height of the solid, cured portion of the resin. This is the cure depth.
-
Repeat the measurement for each concentration at least three times to ensure accuracy and calculate the average cure depth.
-
-
Data Analysis:
-
Plot the average cure depth as a function of the Omnirad 819 concentration.
-
The concentration that corresponds to the highest cure depth is the optimal concentration for your specific experimental conditions.
-
Visualizations
Caption: Experimental workflow for determining optimal photoinitiator concentration.
Caption: Simplified mechanism of action for Omnirad 819 in photopolymerization.
References
- 1. stobec.com [stobec.com]
- 2. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 3. amps-ltd.co.uk [amps-ltd.co.uk]
- 4. Omnirad 819 - IGM Resins - 162881-26-7 - Polyesters - Knowde [knowde.com]
- 5. Omnirad 819 - Chemical [stobec.com]
- 6. sinorawchemical.com [sinorawchemical.com]
- 7. cartrite.co.uk [cartrite.co.uk]
- 8. radtech.org [radtech.org]
- 9. igmresins.com [igmresins.com]
- 10. specialchem.com [specialchem.com]
- 11. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radtech2020.com [radtech2020.com]
- 13. IGM RESINS : iGM Resins Offers Sustainable and Safe Alternatives for TPO [igmresins.com]
Validation & Comparative
2',2,2,3'-Tetramethylpropiophenone: A Comparative Analysis Against Type I Photoinitiators
For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator is a critical step in photopolymerization processes. This guide provides a detailed comparison of 2',2,2,3'-Tetramethylpropiophenone with other common Type I photoinitiators, supported by experimental data and methodologies to aid in informed decision-making.
Introduction to Type I Photoinitiators
Type I photoinitiators are molecules that, upon absorption of ultraviolet (UV) light, undergo a unimolecular bond cleavage to generate free radicals. This process, known as Norrish Type I cleavage, is the primary mechanism for initiating photopolymerization in a wide range of applications, from dental resins to 3D printing. The efficiency of a Type I photoinitiator is determined by several factors, including its light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals with monomers.
This guide focuses on this compound, a member of the substituted acetophenone class of photoinitiators, and compares its performance with other commercially significant Type I photoinitiators, such as other acetophenone derivatives and phosphine oxides.
Mechanism of Action: The Norrish Type I Cleavage
The fundamental process driving Type I photoinitiators is the Norrish Type I reaction. Upon excitation by UV radiation, the photoinitiator molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule can undergo α-cleavage, breaking the bond between the carbonyl group and the adjacent carbon atom. This results in the formation of two radical fragments, both of which can initiate polymerization.[1][2]
Caption: Norrish Type I cleavage mechanism of a Type I photoinitiator.
Performance Comparison of Type I Photoinitiators
Table 1: Comparison of Key Performance Parameters of Selected Type I Photoinitiators
| Photoinitiator Class | Example(s) | Molar Mass ( g/mol ) | Typical Absorption Maxima (nm) | Key Characteristics |
| Substituted Acetophenones | This compound | ~190.28 | Expected in the 240-280 nm and 300-330 nm range | Good surface cure, potential for lower yellowing compared to some other classes. |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Irgacure 651) | 256.30 | 253, 340 | High reactivity, but can cause yellowing. | |
| 1-Hydroxycyclohexyl phenyl ketone (HCPK, Irgacure 184) | 204.28 | 246, 280, 333 | Good surface cure, low yellowing, widely used.[3] | |
| Acylphosphine Oxides | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 348.37 | 275, 370, 381, 393 | Excellent depth of cure due to photobleaching, suitable for pigmented systems. |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, Irgacure 819) | 418.51 | 370 (broad) | Highly efficient, good photobleaching, can generate four radicals per molecule.[4] |
Note: Data for this compound is estimated based on structurally similar compounds due to a lack of publicly available data.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of this compound with other photoinitiators, the following experimental protocols are recommended.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of the photoinitiator and identify its absorption maxima (λmax). This is crucial for matching the photoinitiator with the emission spectrum of the UV light source.
Methodology:
-
Prepare dilute solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.01% w/v).
-
Use a UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of 200-500 nm.
-
The solvent is used as a blank for baseline correction.
-
Identify the wavelengths at which maximum absorbance occurs.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, which is directly proportional to the rate of polymerization. This allows for the determination of key kinetic parameters.[5][6]
Methodology:
-
Prepare a formulation containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator at a specific concentration (e.g., 2 wt%), and a co-initiator if required.
-
Place a small, accurately weighed sample (typically 1-5 mg) into a DSC pan.
-
Place the pan in the Photo-DSC instrument under a controlled atmosphere (e.g., nitrogen) and at a constant temperature.
-
Irradiate the sample with a UV lamp of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
The rate of polymerization (R
p) and the conversion of double bonds can be calculated from the heat flow data.[5]
References
Comparative analysis of 2',2,2,3'-TETRAMETHYLPROPIOPHENONE performance
A comparative analysis of 2',2,2,3'-Tetramethylpropiophenone and its alternatives, Irgacure 184 and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), reveals distinct performance characteristics crucial for researchers, scientists, and drug development professionals in the field of photopolymerization. This guide provides a comprehensive overview of their properties, supported by experimental data, to facilitate informed selection for specific applications.
Executive Summary
This compound is a Type I photoinitiator, valued for its efficiency in initiating polymerization upon exposure to UV radiation. However, a direct quantitative comparison with widely used industrial photoinitiators has been challenging due to the limited availability of its specific performance data in publicly accessible literature. In contrast, Irgacure 184 and TPO are well-characterized photoinitiators with established performance metrics. Irgacure 184 is recognized for its non-yellowing properties, making it ideal for clear coatings, while TPO is highly effective in both clear and pigmented systems, offering excellent through-cure.
Performance Comparison
A detailed comparison of the key performance indicators for these photoinitiators is presented below. It is important to note that specific performance can vary depending on the formulation, substrate, and curing conditions.
| Property | This compound | Irgacure 184 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Chemical Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | 1-Hydroxycyclohexyl phenyl ketone | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |
| CAS Number | 2040-22-4 | 947-19-3[1] | 75980-60-8 |
| Molecular Weight | 190.28 g/mol | 204.3 g/mol [1] | 348.37 g/mol |
| Photoinitiator Type | Type I (Norrish Type I) | Type I (Norrish Type I)[2] | Type I (Norrish Type I)[3] |
| UV Absorption Maxima (λmax) | Data not available | 244, 280, 330 nm[4] | 267, 298, 380 nm[3] |
| Radical Quantum Yield (Φ) | Data not available | Data not available | ~0.99[5] |
| Recommended Concentration | Data not available | 1 - 4%[1][2] | 0.5 - 5 wt%[3] |
| Key Features | Assumed to be a cleavage-type photoinitiator based on its structure. | Highly efficient, non-yellowing, good for clear coatings.[1][2] | High reactivity, excellent through-cure, suitable for pigmented systems, photobleaching properties.[3][6] |
| Potential Applications | General UV curing applications. | Clear coatings for paper, metal, plastics; 3D printing resins.[1][2] | UV-curable coatings, printing inks, adhesives, optical fiber coatings, dental composites.[6][7] |
Experimental Protocols
1. Determination of UV-Vis Absorption Spectrum:
-
Objective: To determine the wavelengths of light absorbed by the photoinitiator, which is crucial for matching with the emission spectrum of the UV light source.
-
Methodology:
-
Prepare a dilute solution of the photoinitiator in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.01% w/v).
-
Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution over a wavelength range of 200-500 nm.
-
Use the pure solvent as a reference.
-
Plot absorbance versus wavelength to obtain the absorption spectrum. The peaks in the spectrum represent the absorption maxima (λmax).
-
2. Measurement of Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR):
-
Objective: To evaluate the rate and extent of monomer conversion initiated by the photoinitiator.
-
Methodology:
-
Prepare a photopolymerizable formulation containing a monomer (e.g., an acrylate), the photoinitiator at a specific concentration, and any other additives.
-
Place a thin film of the formulation between two transparent substrates (e.g., KBr pellets or polypropylene films).
-
Position the sample in the sample compartment of an FTIR spectrometer equipped with a UV light source.
-
Monitor the decrease in the infrared absorption band corresponding to the reactive functional group of the monomer (e.g., the C=C double bond of an acrylate at ~1635 cm⁻¹) as a function of UV irradiation time.
-
The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.
-
3. Determination of Radical Quantum Yield (Φ):
-
Objective: To quantify the efficiency of radical generation upon photoexcitation.
-
Methodology:
-
This is a more complex measurement often requiring specialized equipment like a laser flash photolysis setup.
-
The photoinitiator solution is excited with a laser pulse of a specific wavelength.
-
The transient absorption of the generated radicals is monitored over time.
-
By using a known actinometer (a chemical with a well-defined quantum yield) under the same conditions, the quantum yield of the photoinitiator can be determined by comparing the signal intensities.
-
Signaling Pathways and Experimental Workflows
The initiation of polymerization by a Type I photoinitiator like this compound, Irgacure 184, or TPO follows a well-established mechanism. Upon absorption of UV light, the photoinitiator molecule is promoted to an excited state and undergoes cleavage (α-cleavage) to generate two free radicals. These free radicals then initiate the polymerization of monomer units, leading to the formation of a polymer network.
Caption: General mechanism of Type I photoinitiation and subsequent polymerization.
The experimental workflow for comparing photoinitiator performance typically involves a series of characterization techniques to assess different aspects of their function.
Caption: A typical experimental workflow for the comparative analysis of photoinitiator performance.
Conclusion
While this compound is a structurally promising Type I photoinitiator, the lack of comprehensive, publicly available performance data makes a direct and detailed comparison with industry standards like Irgacure 184 and TPO challenging. Irgacure 184 remains a top choice for applications requiring high clarity and non-yellowing properties. TPO offers superior performance in a broader range of applications, including pigmented systems, due to its high reactivity and excellent through-cure capabilities. For researchers and developers considering this compound, it is imperative to conduct internal performance evaluations against these established benchmarks to determine its suitability for their specific needs. Further research and publication of the performance data for this compound would be highly beneficial to the scientific community.
References
- 1. xtgchem.cn [xtgchem.cn]
- 2. longchangchemical.com [longchangchemical.com]
- 3. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. sdlookchem.com [sdlookchem.com]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Tetramethylpropiophenone and Irgacure 184 Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between 2,2',4',6'-tetramethylpropiophenone, a representative tetramethylpropiophenone derivative, and the commercially available Irgacure 184. Due to the apparent scarcity of direct comparative studies on the specific isomer 2',2,2,3'-tetramethylpropiophenone, this document will focus on a plausible, structurally related compound, 2,2',4',6'-tetramethylpropiophenone, to facilitate a meaningful analysis against the well-characterized Irgacure 184. The information presented herein is intended to guide researchers in selecting the appropriate photoinitiator for their specific photopolymerization needs by providing a framework for evaluation, including detailed experimental protocols.
Chemical Structures and Properties
Both 2,2',4',6'-tetramethylpropiophenone and Irgacure 184 are classified as Norrish Type I photoinitiators. Upon absorption of UV light, they undergo α-cleavage to generate free radicals that initiate polymerization.
Table 1: Chemical Properties of 2,2',4',6'-tetramethylpropiophenone and Irgacure 184
| Property | 2,2',4',6'-tetramethylpropiophenone | Irgacure 184 |
| Chemical Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | 1-Hydroxycyclohexyl phenyl ketone |
| CAS Number | 2040-22-4[1] | 947-19-3[2] |
| Molecular Formula | C₁₃H₁₈O[1][3] | C₁₃H₁₆O₂[2] |
| Molecular Weight | 190.28 g/mol [1][3] | 204.26 g/mol |
| Appearance | - | White to off-white crystalline powder[4] |
| Melting Point | - | 47-50 °C[2] |
| Key Features | Expected to have good reactivity due to substituted aromatic ring. | Highly efficient, non-yellowing, low odor.[2][4][5] |
| Solubility | - | Soluble in a wide range of organic solvents.[3] |
Photoinitiation Mechanism: Norrish Type I Cleavage
Both photoinitiators operate via a Norrish Type I cleavage mechanism. Upon absorption of UV radiation, the photoinitiator molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl bond, generating two distinct free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation.
Caption: Norrish Type I Photoinitiation Pathway.
Comparative Efficiency: A Framework for Evaluation
While direct comparative data is limited, the efficiency of these two photoinitiators can be rigorously evaluated through standardized experimental protocols. Key performance indicators include photocuring speed, final monomer conversion, and yellowing resistance.
Hypothetical Performance Comparison
Based on general principles of photoinitiator chemistry, a hypothetical comparison can be drawn:
Table 2: Hypothetical Performance Comparison
| Parameter | 2,2',4',6'-tetramethylpropiophenone | Irgacure 184 | Rationale |
| Photocuring Speed | Potentially high | High | The substituted aromatic ring in the tetramethylpropiophenone derivative may enhance light absorption and radical generation efficiency. |
| Yellowing Resistance | Unknown | Excellent[2][4] | Irgacure 184 is specifically designed for non-yellowing applications. The photoproducts of the tetramethylpropiophenone would need to be analyzed. |
| Odor | Unknown | Low[5] | Irgacure 184 is known for its low odor profile, a desirable characteristic in many applications. |
| Migration | Unknown | Low | The larger molecular weight and potential for incorporation into the polymer network can reduce migration. |
Experimental Protocol: Comparative Analysis of Photoinitiator Efficiency using Real-Time FTIR Spectroscopy
This protocol outlines a method to quantify and compare the photocuring kinetics of 2,2',4',6'-tetramethylpropiophenone and Irgacure 184.
Materials and Equipment
-
Monomer: A standard acrylate monomer, such as Trimethylolpropane Triacrylate (TMPTA).
-
Photoinitiators: 2,2',4',6'-tetramethylpropiophenone and Irgacure 184.
-
Solvent (if necessary): A suitable solvent like acetone for dissolving the photoinitiators.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer: Equipped with a UV light source (e.g., mercury lamp with appropriate filters or a UV-LED with a specific wavelength).
-
Sample holder: BaF₂ or KBr plates.
-
Micropipettes
-
Nitrogen source (for inert atmosphere)
Sample Preparation
-
Prepare stock solutions of each photoinitiator at a concentration of 0.1 M in a suitable solvent.
-
Prepare the photocurable formulations by mixing the monomer (e.g., TMPTA) with the photoinitiator stock solution to achieve a final photoinitiator concentration of 2 mol%.
-
Ensure thorough mixing to achieve a homogeneous solution.
Experimental Procedure
-
Calibrate the RT-FTIR spectrometer and the UV light source.
-
Place a small drop of the prepared formulation between two BaF₂ or KBr plates, ensuring a consistent film thickness.
-
Mount the sample in the RT-FTIR spectrometer.
-
If studying the effect of oxygen inhibition, purge the sample chamber with nitrogen for a set period before and during the experiment.
-
Start the RT-FTIR data acquisition, collecting spectra at regular intervals (e.g., every 0.5 seconds).
-
After a brief baseline measurement, open the shutter of the UV light source to initiate photopolymerization.
-
Continue data collection until the polymerization reaction is complete (i.e., no further change in the acrylate peak intensity is observed).
-
Repeat the experiment for each photoinitiator under identical conditions (light intensity, temperature, atmosphere, and sample thickness).
Data Analysis
-
Monitor the decrease in the intensity of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
Calculate the degree of conversion (DC) as a function of time using the following equation: DC(t) (%) = [1 - (Aₜ / A₀)] * 100 where A₀ is the initial absorbance of the acrylate peak and Aₜ is the absorbance at time t.
-
Plot the degree of conversion versus time to obtain the photocuring kinetic profiles.
-
From these profiles, determine key parameters such as the maximum polymerization rate (Rp,max) and the final conversion (DC_final).
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
Irgacure 184 is a well-established, high-performance photoinitiator with a proven track record of high efficiency and excellent non-yellowing properties.[2][4][5] While 2,2',4',6'-tetramethylpropiophenone is less characterized in publicly available literature, its structure suggests it could be a highly reactive photoinitiator.
For researchers and professionals in drug development and other high-stakes applications, a direct experimental comparison is crucial for informed decision-making. The provided experimental protocol offers a robust framework for such an evaluation. By systematically comparing the photocuring kinetics and final properties of polymers initiated by these two compounds, researchers can confidently select the optimal photoinitiator that meets the specific demands of their application, balancing reactivity, stability, and other critical performance attributes.
References
- 1. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 2',2,2,3'-Tetramethylpropiophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the analytical techniques used to validate the purity of 2',2,2,3'-tetramethylpropiophenone, a novel ketone. The methodologies and data presented offer a framework for quality control and assurance, comparing the target compound with established alternatives, propiophenone and tert-butyl phenyl ketone (pivalophenone).
Summary of Analytical Techniques
The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) provides quantitative information about the presence of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed structural confirmation and identification of potential byproducts.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Information Provided | Expected Purity of this compound | Propiophenone (Alternative 1) Purity | Tert-butyl phenyl ketone (Alternative 2) Purity |
| HPLC | Quantitative purity, detection of impurities | >98% | >98% | >98% |
| ¹H NMR | Structural confirmation, identification of proton environments | Consistent with predicted structure | Consistent with known spectrum | Consistent with known spectrum |
| ¹³C NMR | Structural confirmation, identification of carbon environments | Consistent with predicted structure | Consistent with known spectrum | Consistent with known spectrum |
| Mass Spec | Molecular weight confirmation, fragmentation pattern for structural elucidation | M+ peak at m/z 190.29 | M+ peak at m/z 134.18 | M+ peak at m/z 162.23 |
Predicted and Experimental Data for Comparative Analysis
Due to the novel nature of this compound, experimentally derived spectral data is not widely available. Therefore, predicted ¹H NMR and mass spectrometry fragmentation patterns are presented alongside experimental data for the well-characterized alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | This compound (Predicted) | Propiophenone (Experimental)[1] | Tert-butyl phenyl ketone (Experimental) |
| Aromatic Protons | 7.1-7.3 (m, 3H) | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H) | 7.6-7.7 (m, 2H), 7.3-7.4 (m, 3H) |
| Methyl Protons (Aromatic) | 2.3 (s, 6H) | - | - |
| Methylene Protons | - | 3.0 (q, 2H) | - |
| Methyl Protons (Acyl) | - | 1.2 (t, 3H) | - |
| Tert-butyl Protons | 1.3 (s, 9H) | - | 1.3 (s, 9H) |
Note: Predicted values for this compound are based on established chemical shift theory and may vary slightly from experimental results.
Mass Spectrometry (MS)
Table 3: Major Fragmentation Ions (m/z)
| Ion Description | This compound (Predicted) | Propiophenone (Experimental)[2][3] | Tert-butyl phenyl ketone (Experimental) |
| Molecular Ion [M]⁺ | 190 | 134 | 162 |
| [M-CH₃]⁺ | 175 | - | 147 |
| [M-C(CH₃)₃]⁺ | 133 | - | 105 |
| [C₆H₅CO]⁺ | - | 105 | 105 |
| [C₆H₅]⁺ | - | 77 | 77 |
| [C(CH₃)₃]⁺ | 57 | - | 57 |
The predicted fragmentation of this compound is based on the known fragmentation patterns of aromatic ketones containing a tert-butyl group. The most significant fragmentations are expected to be the loss of a methyl group and the loss of the tert-butyl group.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols can be adapted for the specific instrumentation available in your laboratory.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized ketone and quantify any impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized ketone in 1 mL of acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized ketone.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Caption: NMR workflow for structural confirmation.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.
Methodology:
-
Ionization Method: Electron Impact (EI) is suitable for this type of compound.
-
Inlet System: Gas Chromatography (GC-MS) is ideal for separating any volatile impurities before mass analysis.
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and compare it to predicted pathways or library spectra.
-
Caption: GC-MS workflow for molecular weight and fragmentation analysis.
Potential Impurities in Synthesis
The probable synthetic route for this compound is the Friedel-Crafts acylation of m-xylene with pivaloyl chloride. Potential impurities could arise from side reactions or unreacted starting materials.
Table 4: Potential Impurities and their Detection
| Impurity | Potential Source | Detection Method |
| m-xylene | Unreacted starting material | GC-MS, ¹H NMR |
| Pivalic acid | Hydrolysis of pivaloyl chloride | HPLC, ¹H NMR |
| Isomeric products | Acylation at other positions on the aromatic ring | HPLC, GC-MS, NMR |
| Poly-acylated products | Further reaction of the product | HPLC, GC-MS |
Understanding the potential impurities is crucial for developing a robust purification strategy and for interpreting the analytical data correctly.
This guide provides a foundational framework for validating the purity of synthesized this compound. By employing a multi-technique approach and comparing the results with known standards, researchers can ensure the quality and integrity of their compounds for subsequent studies.
References
Comparative Analysis of Propiophenone Analogs: A Focus on Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunoassay cross-reactivity of propiophenone and its derivatives, offering insights into the potential for off-target binding in diagnostic and forensic screening. Due to the limited publicly available data on the specific cross-reactivity of 2',2,2,3'-tetramethylpropiophenone, this guide focuses on structurally similar compounds to provide a relevant comparative framework. The data presented is compiled from various studies and is intended to aid researchers in understanding potential analytical interferences and in the development of more specific detection methods.
Understanding Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection of specific molecules, including drugs and their metabolites, due to their high sensitivity and rapid turnaround time.[1] These assays rely on the specific binding of an antibody to its target antigen. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte.[2] This can lead to false-positive results, which can have significant implications in clinical and forensic settings.[2][3] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specific characteristics of the antibody and the assay format.[4][5]
Comparison of Cross-Reactivity for Propiophenone Derivatives
The following table summarizes the cross-reactivity data for various propiophenone derivatives in different immunoassay platforms. It is important to note that cross-reactivity is highly dependent on the specific assay and the antibodies used. Therefore, the values presented here should be considered as indicative and may vary between different commercial kits and laboratory-developed assays.
| Compound | Assay Target | Immunoassay Platform | Cross-Reactivity (%) | Reference |
| Propiophenone | Not Specified | Not Specified | Data Not Available | |
| Cathinone Derivatives | Amphetamine/Methamphetamine | ELISA | <4% to 250% | [6] |
| α-Pyrrolidinopropiophenone (α-PPP) | Not Specified | Not Specified | Data Not Available | [7] |
| 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) | Not Specified | Not Specified | Data Not Available | [7] |
| Phenylpropanolamine (structurally related) | Amphetamine/Methamphetamine | EMIT, FPIA, RIA | Variable, with some assays showing positive results at high concentrations | [8] |
| Ephedrine (structurally related) | Amphetamine/Methamphetamine | EMIT, FPIA, RIA | Variable, with some assays showing positive results at high concentrations | [8] |
Note: The table is populated with representative data from the search results. A comprehensive list would require access to proprietary manufacturer data and further targeted research.
Experimental Protocols
The determination of cross-reactivity typically involves competitive immunoassay formats. A standard experimental workflow is described below.
General Competitive Immunoassay Protocol for Cross-Reactivity Testing
This protocol outlines the general steps for assessing the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA).
-
Coating: Microtiter plate wells are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA). The plate is then incubated to allow for adsorption and subsequently washed to remove unbound conjugate.
-
Competition: A standard solution of the target analyte or a solution of the test compound (potential cross-reactant) is added to the wells. Immediately after, a specific antibody against the target analyte is added. The plate is incubated, during which the free analyte and the analyte on the plate surface compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. After another incubation and washing step, a substrate for the enzyme is added, which produces a measurable signal (e.g., color change).
-
Data Analysis: The signal intensity is inversely proportional to the concentration of the free analyte in the sample. The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that produces the same level of signal inhibition (typically 50%).
The following diagram illustrates a typical experimental workflow for determining immunoassay cross-reactivity.
Caption: Workflow for Immunoassay Cross-Reactivity Testing.
Logical Relationship of Cross-Reactivity Factors
The potential for a compound to cross-react in an immunoassay is determined by a combination of factors. The following diagram illustrates the key relationships.
Caption: Factors Influencing Immunoassay Cross-Reactivity.
Conclusion
References
- 1. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2',2,2,3'-Tetramethylpropiophenone: A Comparative Guide Against Commercial Photoinitiators
For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator is critical for the successful formulation of photocurable materials. This guide provides a comprehensive framework for benchmarking the performance of 2',2,2,3'-tetramethylpropiophenone against established commercial photoinitiators. By following the detailed experimental protocols and utilizing the comparative data tables, users can objectively evaluate the efficacy of this novel compound for their specific applications.
Introduction to Photoinitiator Benchmarking
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[1][2] Their efficiency significantly impacts the curing speed, depth of cure, and the final physical properties of the cured material.[3] Benchmarking a new photoinitiator, such as this compound, against well-characterized commercial standards is essential to determine its relative performance and suitability for a given application. This guide focuses on comparing it with three widely used commercial photoinitiators: Irgacure 184, Benzophenone, and 2,2-dimethoxy-2-phenylacetophenone (DMPA).
Comparative Performance Data
The following table summarizes key performance indicators for the selected commercial photoinitiators. The data for this compound is to be determined experimentally using the protocols outlined in this guide.
| Photoinitiator | Type | Absorption Max (λmax, nm) | Quantum Yield (Φ) | Key Characteristics |
| Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | Norrish Type I | 333[4][5] | 0.207% (at 247 nm)[6] | High efficiency, non-yellowing, excellent thermal stability.[4][5][7] |
| Benzophenone | Norrish Type II | ~340-380 (in various formulations) | Varies with co-initiator | Requires a hydrogen donor (co-initiator), versatile, cost-effective.[8][9] |
| DMPA (Irgacure 651) | Norrish Type I | ~340-365 | To be determined | Efficient for thick sections, widely used in various applications.[10][11] |
| This compound | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for key benchmarking experiments are provided below. These protocols are designed to yield quantitative data for direct comparison.
Photocuring Rate Analysis (Real-Time FTIR)
This method monitors the disappearance of monomer functional groups (e.g., acrylate double bonds) in real-time to determine the rate of polymerization.[12][13]
-
Apparatus: Fourier-Transform Infrared (FTIR) spectrometer equipped with a UV light source.
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), and a standardized concentration (e.g., 2 wt%) of the photoinitiator. Place a small drop of the formulation between two transparent salt plates (e.g., KBr) separated by a spacer of known thickness (e.g., 25 µm).
-
Procedure:
-
Obtain an initial IR spectrum before UV exposure.
-
Expose the sample to a UV light source of constant intensity (e.g., 100 mW/cm²).
-
Record IR spectra at regular intervals during the exposure.
-
Monitor the decrease in the peak area of the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹).
-
-
Data Analysis: Calculate the degree of conversion (DC) over time. The rate of polymerization is the slope of the initial linear portion of the DC vs. time curve.
Curing Kinetics and Enthalpy (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during polymerization, providing information about the reaction kinetics and total energy released.[12][13]
-
Apparatus: A Differential Scanning Calorimeter (DSC) equipped with a UV light source.
-
Sample Preparation: Place a small, accurately weighed amount of the photoinitiator formulation (e.g., 5-10 mg) in an open aluminum DSC pan.
-
Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Allow the system to equilibrate at a constant temperature (e.g., 30°C).
-
Expose the sample to UV light of a known intensity for a set duration.
-
Record the heat flow as a function of time.
-
-
Data Analysis: The integral of the heat flow curve gives the total enthalpy of polymerization (ΔH). The time to reach the peak maximum heat flow indicates the point of maximum polymerization rate.
Depth of Cure (Working Curve Analysis)
This method determines two key parameters for curing in thick sections: the critical energy (Ec) required to initiate polymerization and the penetration depth (Dp) of the UV light into the resin.[14]
-
Apparatus: A UV light source with controlled intensity, a micrometer or profilometer.
-
Sample Preparation: Prepare the photoinitiator formulation.
-
Procedure:
-
Place a drop of the resin on a substrate.
-
Expose the resin to a specific dose of UV energy (Energy = Intensity × Time).
-
After exposure, wash away the uncured liquid resin with a suitable solvent (e.g., isopropanol).
-
Measure the thickness of the cured polymer disc.
-
Repeat for a range of exposure energies.
-
-
Data Analysis: Plot the cured thickness (Cure Depth) versus the natural logarithm of the exposure energy (ln(E)). The data should follow a linear relationship. The slope of this line is the penetration depth (Dp), and the x-intercept is the critical energy (Ec).
Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of a photoinitiator in generating initiating radicals per absorbed photon.[6][15]
-
Apparatus: UV-Vis spectrophotometer, UV light source of known irradiance.
-
Sample Preparation: Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) with a known concentration and absorbance at the irradiation wavelength.
-
Procedure:
-
Measure the initial absorbance of the solution at the wavelength of maximum absorption (λmax).
-
Expose the solution in a cuvette to the UV light for a specific time.
-
Measure the absorbance again.
-
Repeat for several exposure times.
-
-
Data Analysis: The quantum yield can be calculated using the change in photoinitiator concentration (determined from the absorbance change via the Beer-Lambert law) and the number of photons absorbed by the solution. This often requires actinometry to accurately measure the photon flux of the light source.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and chemical pathways.
Caption: Experimental workflow for benchmarking a novel photoinitiator.
Caption: Simplified pathway for Norrish Type I photoinitiation.
Interpreting the Results
By populating the data table with the experimental results for this compound, a direct comparison can be made with the commercial standards.
-
Higher Curing Rate and Lower Ec: Indicates a more reactive photoinitiator, desirable for high-speed applications.
-
Higher Final Conversion (DC): Suggests a more efficient polymerization, leading to better final material properties.
-
Higher Penetration Depth (Dp): Favorable for curing thicker sections or pigmented systems.
-
Higher Quantum Yield (Φ): Signifies greater efficiency in converting light energy into reactive radicals.
-
Low Yellowing: Crucial for applications where color stability is important, such as clear coatings and adhesives.[7]
Conclusion
This guide provides a standardized framework for the objective evaluation of this compound as a photoinitiator. By systematically applying the described experimental protocols and comparing the resulting data against established commercial products, researchers can make informed decisions about its potential for their specific applications in drug development, materials science, and beyond. The provided workflows and data structures will ensure a consistent and comprehensive benchmarking process.
References
- 1. Photoinitiator - Wikipedia [en.wikipedia.org]
- 2. uychem.com [uychem.com]
- 3. songwon.com [songwon.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. boldchem.com [boldchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal [sigmaaldrich.com]
- 12. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 13. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum-yield computation for photo-initiators based on photometric analysis [spiedigitallibrary.org]
A Comparative Guide to the Migration of Photoinitiators from Cured Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the migration of photoinitiators from cured polymers, with a focus on materials used in sensitive applications such as food packaging and medical devices. While specific migration data for 2',2,2,3'-Tetramethylpropiophenone was not available in the reviewed literature, this document outlines the principles of photoinitiator migration, compares common alternatives, and provides standardized experimental protocols to assess migration risk.
The migration of photoinitiators and their byproducts from cured polymers is a critical safety concern.[1][2] Unreacted photoinitiator molecules or their photolytic decomposition products can leach into materials they are in contact with, such as food or pharmaceuticals, posing potential health risks.[1][2] Regulatory bodies have set specific migration limits (SMLs) for certain substances to ensure consumer safety.[3] Therefore, understanding and quantifying the migration potential of photoinitiators is essential for the development of safe and compliant products.
Comparison of Common Photoinitiators
The selection of a photoinitiator significantly impacts the curing process and the migration potential of the final product. Key factors influencing migration include the molecular weight of the photoinitiator, its reactivity, and its compatibility with the polymer matrix.[4][5]
Table 1: Comparison of Migration Potential for Common Photoinitiators
| Photoinitiator Type | Example(s) | Key Characteristics | Migration Potential | Mitigation Strategies |
| Small Molecule (Type I & II) | Benzophenone, Irgacure 184, 2-Isopropylthioxanthone (ITX) | High reactivity, good solubility.[6][7] | High, due to low molecular weight and potential for unreacted residues.[1][2] | Increasing curing efficiency, use of scavenger molecules. |
| Polymeric | Omnipol 910, Genopol TX-1 | High molecular weight, reduced mobility within the polymer matrix.[8][9] | Low, as the large molecules are physically entrapped.[3][9] | Optimization of polymer backbone for compatibility. |
| Polymerizable | Photoinitiator A (as described in a 2023 study) | Contains a polymerizable group that covalently bonds to the polymer network.[4] | Very Low, as it becomes an integral part of the polymer.[4][5] | Ensuring complete reaction of the polymerizable group. |
Experimental Protocols for Migration Studies
A standardized approach is crucial for obtaining reliable and comparable migration data. The following protocol is a general guideline based on established methodologies.[2]
1. Sample Preparation:
-
Cured polymer samples are prepared according to the manufacturer's specifications, ensuring a controlled thickness and surface area.
-
The concentration of the photoinitiator in the polymer is accurately determined.
2. Selection of Food Simulants:
-
Food simulants are chosen based on the intended application and the type of food the material will contact. Common simulants include:
3. Migration Test Conditions:
-
The cured polymer sample is immersed in the food simulant in a migration cell.
-
The test is conducted under controlled temperature and time conditions that represent the intended use and potential worst-case scenarios (e.g., 10 days at 40°C for long-term storage, or 2 hours at 70°C for hot-fill applications).[10]
4. Analytical Methods:
-
At the end of the test period, the food simulant is analyzed to determine the concentration of the migrated photoinitiator.
-
Commonly used analytical techniques include:
5. Data Analysis and Reporting:
-
The specific migration is calculated in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).
-
The results are compared against regulatory limits and the migration behavior of alternative photoinitiators.
Visualizing Migration Concepts and Workflows
To better understand the relationships and processes involved in photoinitiator migration, the following diagrams are provided.
Caption: Factors influencing photoinitiator migration.
Caption: Experimental workflow for a migration study.
Conclusion
References
- 1. Research Progress of Low Migration Photoinitiators in UV-Curable Plastic Coatings - Cnhile Group Co., Ltd. [cnhile-hl.com]
- 2. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. uvebtech.com [uvebtech.com]
- 5. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. radtech.org [radtech.org]
- 9. engineerlive.com [engineerlive.com]
- 10. qascf.com [qascf.com]
Thermal stability comparison of photoinitiators including 2',2,2,3'-TETRAMETHYLPROPIOPHENONE.
Quantitative Comparison of Photoinitiator Thermal Stability
The thermal stability of photoinitiators is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, glass transitions, and decomposition temperatures.
The following table summarizes the thermal decomposition data for several common photoinitiators, providing a basis for comparison. The onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%) are key indicators of thermal stability.
| Photoinitiator | Chemical Class | Onset Decomposition Temp. (Tonset) (°C) | 5% Mass Loss Temp. (Td5%) (°C) | Melting Point (°C) |
| Irgacure 1173 (2-Hydroxy-2-methyl-1-phenyl-propan-1-one) | α-Hydroxyketone (Propiophenone derivative) | ~150 - 160 | ~170 - 180 | 4 |
| Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone) | α-Hydroxyketone (Propiophenone derivative) | ~200 - 210 | ~220 - 230 | 84-90 |
| Benzophenone | Ketone | ~150 - 160 | ~170 - 180 | 48.5 |
| Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | α-Hydroxyketone | ~170 - 180 | ~190 - 200 | 47-50[1] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA / Irgacure 651) | Acetal | ~160 - 170 | ~180 - 190 | 67-70[2] |
Note: The presented temperature ranges are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, atmosphere). The data for Irgacure 1173 and 2959 are based on comparative studies.[1][3]
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols are essential. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the analysis of photoinitiators.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition profile of a photoinitiator.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the photoinitiator powder into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[1]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.
-
Determine the temperature at 5% mass loss (Td5%).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and identify other thermal transitions of a photoinitiator.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the photoinitiator powder into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
A second heating scan is often performed to observe the behavior of the melt-quenched material.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of a photoinitiator using TGA and DSC.
Caption: Workflow for Thermal Stability Assessment of Photoinitiators.
Conclusion
The thermal stability of a photoinitiator is a critical factor in its selection for various applications. Propiophenone derivatives, such as Irgacure 1173 and Irgacure 2959, offer a range of thermal stabilities, with Irgacure 2959 exhibiting a higher decomposition temperature, making it suitable for applications requiring higher processing temperatures. By utilizing standardized TGA and DSC protocols, researchers can accurately compare the thermal properties of different photoinitiators, ensuring the selection of the most appropriate candidate for their specific formulation and processing needs. This systematic approach to characterization is essential for developing robust and reliable photocurable materials.
References
A Comparative Guide to Photoinitiators for Radical Polymerization
A Note on Nomenclature: The initial topic of this guide was a cost-benefit analysis of "2',2,2,3'-Tetramethylpropiophenone." However, a thorough search of chemical databases and scientific literature did not yield a commercially available or widely researched photoinitiator with this specific name. It is likely that this name contains a typographical error. Therefore, this guide will focus on a structurally similar and commercially relevant photoinitiator, 2,4,6-Trimethylpropiophenone . For a comprehensive analysis, we will compare it with three other widely used photoinitiators: Camphorquinone (CQ) , Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) , and 2-Hydroxy-2-methylpropiophenone .
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of these photoinitiators' performance, supported by experimental data and protocols.
Overview of Compared Photoinitiators
Photopolymerization is a critical process in various scientific and industrial applications, including drug delivery systems, dental materials, and 3D printing. The choice of photoinitiator is paramount as it significantly influences the polymerization kinetics, the final properties of the polymer, and the overall cost-effectiveness of the process.
-
2,4,6-Trimethylpropiophenone: A Type I photoinitiator that undergoes α-cleavage upon UV irradiation to form free radicals.
-
Camphorquinone (CQ): A Type II photoinitiator commonly used in dental composites, which requires a co-initiator (typically an amine) to generate radicals. It is sensitive to visible blue light.[1]
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): A highly efficient Type I photoinitiator known for its excellent photobleaching properties and ability to cure thick sections. It can generate four free radicals from a single molecule, contributing to its high efficiency.[2]
-
2-Hydroxy-2-methylpropiophenone: A versatile and efficient Type I photoinitiator for UV-curable systems, known for its rapid cure speeds and minimal yellowing.[3][4]
Performance Comparison
The following tables summarize the key performance indicators for the selected photoinitiators based on available experimental data.
Table 1: General and Photochemical Properties
| Property | 2,4,6-Trimethylpropiophenone | Camphorquinone (CQ) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | 2-Hydroxy-2-methylpropiophenone |
| CAS Number | 2040-15-5 | 10373-78-1 | 162881-26-7 | 7473-98-5 |
| Molecular Formula | C₁₂H₁₆O | C₁₀H₁₄O₂ | C₂₆H₂₇O₃P | C₁₀H₁₂O₂ |
| Molecular Weight | 176.25 g/mol [5] | 166.22 g/mol | 418.46 g/mol | 164.20 g/mol |
| Type | Type I | Type II | Type I | Type I |
| Absorption Max (λmax) | ~275, 330 nm | ~468 nm | ~370, 405 nm[6] | ~245, 330 nm |
| Quantum Yield (Φ) | Data not readily available | ~0.07[7] | ~0.6 (five times higher than CQ)[2][8] | Data not readily available |
| Molar Extinction Coefficient (ε) | Data not readily available | 33 L/mol·cm | 870 L/mol·cm[2] | Data not readily available |
Table 2: Performance in Polymerization and Material Properties
| Performance Metric | 2,4,6-Trimethylpropiophenone | Camphorquinone (CQ) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | 2-Hydroxy-2-methylpropiophenone |
| Polymerization Rate | Moderate to High | Slow, requires co-initiator[7] | Very High[9] | High |
| Degree of Conversion (DC) | Good | Moderate, dependent on co-initiator and light intensity | High, can achieve high DC even in thick sections[10] | High, leads to compact polymer structure[11] |
| Yellowing | Low to Moderate | High, due to its inherent yellow color[1] | Low, due to photobleaching | Low, known for non-yellowing characteristics[3] |
| Biocompatibility | Data not readily available | Generally good for dental applications | Concerns about cytotoxicity exist[12] | Generally considered safe for many applications |
| Co-initiator Required | No | Yes (e.g., tertiary amines) | No[2] | No |
Cost-Benefit Analysis
The selection of a photoinitiator is often a trade-off between performance and cost. The following table provides an approximate cost comparison based on currently available data from laboratory chemical suppliers. Bulk pricing for industrial applications may vary significantly.
Table 3: Approximate Cost Comparison
| Photoinitiator | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| 2,4,6-Trimethylpropiophenone | - | - | - | - |
| Camphorquinone (CQ) | 97% | 5 g | $104.00 | $20.80 |
| 99% | 5 g | $72.25 - $97.60 | $14.45 - $19.52 | |
| 99% | 25 g | $85.13 | $3.41 | |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | 99% | - | - | - |
| 2-Hydroxy-2-methylpropiophenone | 97% | 50 mL (53.85 g) | $62.70 | $1.16 |
| >96.0% | 25 g | $46.00 | $1.84 |
Analysis:
-
2,4,6-Trimethylpropiophenone: While specific performance data is less abundant in readily available literature compared to the others, its structural similarity to other efficient Type I initiators suggests it would be a cost-effective option if performance requirements are met. Its primary benefit would be in applications where the yellowing of Camphorquinone is undesirable.
-
Camphorquinone (CQ): CQ is a widely used and well-characterized photoinitiator, especially in the dental field. Its main advantages are its sensitivity to visible light, allowing for safer curing conditions, and its established track record. However, its significant drawbacks are its lower efficiency, the need for a co-initiator, and the yellow tint it imparts to the final product.[1] Its cost is moderate.
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): BAPO is a high-performance photoinitiator, offering high polymerization rates and excellent cure depth.[2][10] This makes it ideal for demanding applications such as 3D printing and the curing of pigmented or thick materials. Its photobleaching properties are also a significant advantage for color-sensitive applications. However, it is generally the most expensive option among the four and has some reported cytotoxicity concerns.[12]
-
2-Hydroxy-2-methylpropiophenone: This photoinitiator presents a good balance of performance and cost. It is highly efficient, non-yellowing, and relatively inexpensive, making it a popular choice for a wide range of applications in coatings, inks, and adhesives.[3][4]
Experimental Protocols
Below are detailed methodologies for key experiments related to the evaluation of photoinitiator performance.
Measurement of Degree of Conversion (DC) using FTIR Spectroscopy
This protocol is a standard method for determining the extent of polymerization.[13][14]
Objective: To quantify the percentage of monomer double bonds converted to single bonds during polymerization.
Materials and Equipment:
-
Monomer/oligomer resin formulation
-
Photoinitiator
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Light-curing unit with a specific wavelength and intensity output
-
Molds for sample preparation (e.g., silicone molds)
-
Micrometer
Procedure:
-
Sample Preparation:
-
Prepare the photopolymerizable resin by mixing the monomer(s), oligomer(s), and the desired concentration of the photoinitiator (e.g., 0.5-2 wt%). Ensure thorough mixing in a dark environment to prevent premature polymerization.
-
Place a small amount of the uncured resin on the ATR crystal of the FTIR spectrometer to record the spectrum of the uncured material. This will serve as the reference. The peak corresponding to the C=C double bond stretching (typically around 1638 cm⁻¹) is of primary interest. An internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹) should also be identified.
-
-
Photopolymerization:
-
Place the resin in a mold of known thickness.
-
Position the light guide of the curing unit at a fixed distance from the sample surface.
-
Irradiate the sample for a predetermined time.
-
-
FTIR Analysis of Cured Sample:
-
After curing, immediately record the FTIR spectrum of the polymerized sample in the same manner as the uncured sample.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion (DC) is calculated using the following formula, based on the changes in the peak heights or areas of the aliphatic C=C peak and the internal standard peak before and after curing:
-
Mechanical Testing: Flexural Strength
This protocol determines the material's ability to resist bending forces.
Objective: To measure the flexural strength and modulus of the cured polymer.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Rectangular molds for specimen preparation (e.g., 25 x 2 x 2 mm)
-
Light-curing unit
-
Calipers for precise measurement of specimen dimensions
Procedure:
-
Specimen Preparation:
-
Prepare the photopolymer resin as described in the previous protocol.
-
Fill the rectangular molds with the resin, ensuring no air bubbles are trapped.
-
Cure the specimens according to the desired protocol. It's often necessary to cure from multiple sides to ensure thorough polymerization.
-
After curing, remove the specimens from the molds and store them under controlled conditions (e.g., 24 hours at 37°C) to allow for post-curing.
-
-
Testing:
-
Measure the dimensions of each specimen accurately using calipers.
-
Set up the three-point bending test on the UTM. The span length should be appropriate for the specimen size.
-
Place the specimen on the supports of the fixture.
-
Apply a load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
-
Data Analysis:
-
The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve using standard formulas.
-
Visualizations
Photoinitiation Mechanisms
The following diagrams illustrate the initiation mechanisms for Type I and Type II photoinitiators.
Caption: Type I Photoinitiation Mechanism.
Caption: Type II Photoinitiation Mechanism.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. rsc.org [rsc.org]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pt.bme.hu [pt.bme.hu]
- 4. nbinno.com [nbinno.com]
- 5. 2,4,6-Trimethylpropiophenone | C12H16O | CID 590158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How the Duration and Mode of Photopolymerization Affect the Mechanical Properties of a Dental Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thejcdp.com [thejcdp.com]
- 12. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins [mdpi.com]
- 14. scispace.com [scispace.com]
Spectroscopic Comparison of Propiophenone and Its Alkylated Analogs: A Guide for Researchers
Abstract:
This guide provides a comparative analysis of the spectroscopic properties of several alkylated analogs of propiophenone. While a comprehensive search of available scientific literature and spectral databases did not yield experimental spectroscopic data for 2',2,2,3'-tetramethylpropiophenone, this guide presents a valuable comparative analysis of its structurally related and commercially available analogs. The spectroscopic techniques covered include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for these techniques are provided, alongside a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science for the identification and characterization of similar aromatic ketones.
Introduction
Propiophenone and its derivatives are important ketones used as intermediates in the synthesis of pharmaceuticals and other organic compounds. Their spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation. This guide focuses on a comparative analysis of the spectroscopic data for propiophenone and its methylated analogs: 3'-methylpropiophenone, 4'-methylpropiophenone, and 2,2-dimethylpropiophenone. The influence of the position and number of methyl substituents on the spectroscopic signatures is a key point of comparison.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the selected propiophenone analogs. It is important to note that a thorough literature search did not yield any published experimental spectroscopic data for This compound .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring and the aliphatic chain.
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -CH₃ Protons (δ, ppm) | Other Protons (δ, ppm) |
| Propiophenone | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H) | 2.98 (q, 2H) | 1.22 (t, 3H) | |
| 3'-Methylpropiophenone | ~7.7 (m, 2H), ~7.3 (m, 2H) | 2.95 (q, 2H) | 1.20 (t, 3H) | 2.40 (s, 3H, Ar-CH₃) |
| 4'-Methylpropiophenone [1] | 7.85 (d, 2H), 7.25 (d, 2H) | 2.96 (q, 2H) | 1.21 (t, 3H) | 2.41 (s, 3H, Ar-CH₃)[1] |
| 2,2-Dimethylpropiophenone | ~7.4-7.2 (m, 5H) | 1.32 (s, 9H, C(CH₃)₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly sensitive to substitution patterns.
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) | Other Carbons (δ, ppm) |
| Propiophenone | 200.8 | 137.0, 133.0, 128.6, 128.0 | 31.8 | 8.5 | |
| 3'-Methylpropiophenone | 201.0 | 138.4, 137.0, 133.8, 128.5, 128.4, 125.2 | 31.8 | 8.5 | 21.3 (Ar-CH₃) |
| 4'-Methylpropiophenone | 200.4 | 143.9, 134.6, 129.3, 128.2 | 31.6 | 8.5 | 21.6 (Ar-CH₃) |
| 2,2-Dimethylpropiophenone | 205.5 | 137.3, 130.3, 128.1, 127.9 | 44.2 (C(CH₃)₃), 26.5 (C(CH₃)₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a characteristic absorption for these ketones.
| Compound | ν(C=O) (cm⁻¹) | ν(C-H, aromatic) (cm⁻¹) | ν(C-H, aliphatic) (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Propiophenone | ~1685 | ~3060 | ~2980, 2940 | ~1600, 1450 (C=C, aromatic) |
| 3'-Methylpropiophenone | ~1686 | ~3050 | ~2980, 2940 | ~1605, 1450 (C=C, aromatic) |
| 4'-Methylpropiophenone [2] | ~1684[2] | ~3030 | ~2980, 2940 | ~1608, 1450 (C=C, aromatic)[2] |
| 2,2-Dimethylpropiophenone | ~1678 | ~3060 | ~2970 | ~1600, 1450 (C=C, aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. Electron Ionization (EI) is a common technique for these compounds.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Propiophenone [3] | 134[3] | 105 | 77, 51 |
| 3'-Methylpropiophenone | 148 | 119 | 91, 65 |
| 4'-Methylpropiophenone [4] | 148[4] | 119 | 91, 65 |
| 2,2-Dimethylpropiophenone | 162 | 105 | 77, 57 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings.
| Compound | λmax (nm) | Solvent |
| Propiophenone | ~242, ~280 | Ethanol |
| 3'-Methylpropiophenone | ~245, ~285 | Ethanol |
| 4'-Methylpropiophenone | ~252, ~288 | Ethanol |
| 2,2-Dimethylpropiophenone | ~240, ~275 | Ethanol |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid or liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Solids: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied using the instrument's clamp to ensure good contact.
-
Liquids: A single drop of the liquid sample is placed onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or hexane). This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.
-
Cuvette: A 1 cm path length quartz cuvette is used.
-
Scan Speed: Medium.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.
References
Safety Operating Guide
Navigating the Disposal of 2',2,2,3'-Tetramethylpropiophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of 2',2,2,3'-tetramethylpropiophenone, a ketone for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this compound should be handled as a hazardous substance, adhering to general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be treated with caution, assuming it may be flammable, toxic, and an environmental hazard. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and preferred method for the disposal of this compound is through a licensed hazardous waste contractor. This ensures that the waste is managed in a safe, environmentally responsible, and compliant manner.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Ketones are generally incompatible with strong oxidizing agents and strong bases.
-
-
Container Management:
-
Use a chemically resistant container that can be securely sealed. High-density polyethylene (HDPE) or glass containers are often suitable for organic solvents.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Collection and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
Secondary containment should be used to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including the chemical name and estimated quantity.
-
-
Handling Empty Containers:
-
Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.
-
The standard procedure for decontamination is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area, the original labels should be completely defaced or removed. The container can then typically be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Under no circumstances should this compound or its rinsate be disposed of down the drain. [1][2] Dilution is not an acceptable method of waste treatment.[2]
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides general guidelines for the disposal of ketone-based chemical waste. These values should be confirmed with your institution's EHS department and the licensed waste disposal contractor.
| Parameter | Guideline | Source |
| Container Size | Typically ≤ 20 Liters (5 Gallons) for laboratory settings. | General Lab Practice |
| Maximum Fill Volume | Do not fill containers beyond 90% capacity to allow for expansion. | General Lab Practice |
| pH Range for Aqueous Waste | If neutralized, typically between 6.0 and 9.0 for drain disposal (verify local regulations). | General Lab Practice |
| Flash Point Consideration | If flash point is < 60°C (140°F), it is classified as flammable hazardous waste. | [3] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Key principles are derived from guidelines provided by environmental protection agencies and institutional safety manuals. The "triple-rinse" protocol for empty container decontamination is a widely accepted method for ensuring residual chemical is minimized.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2',2,2,3'-TETRAMETHYLPROPIOPHENONE
This guide provides immediate safety, handling, and disposal information for 2',2,2,3'-tetramethylpropiophenone, based on available data for structurally similar compounds. This information is intended for use by trained professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards[1][2][3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use and disposed of in accordance with good laboratory practices[1][2]. |
| Lab coat or other protective clothing | To prevent skin contact[4]. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of vapors or mists[1]. |
Safe Handling and Operational Plan
A systematic approach is essential when handling this compound to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
First Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of this chemical as hazardous waste.[1] All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated Containers: Keep in suitable, closed containers for disposal.[1] Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


